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  • Product: 2-(4-methoxyphenyl)-1H-imidazole
  • CAS: 52091-37-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)-1H-imidazole

Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry The imidazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties, amphoteric nature, and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. The introduction of a 4-methoxyphenyl group at the 2-position significantly influences the molecule's steric and electronic characteristics, enhancing its potential for targeted biological activity. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(4-methoxyphenyl)-1H-imidazole, offering insights for researchers in drug discovery and chemical synthesis.

Molecular Structure and Chemical Identity

2-(4-methoxyphenyl)-1H-imidazole is an aromatic heterocyclic compound. The core structure consists of a five-membered imidazole ring substituted at the C2 position with a para-substituted methoxyphenyl group. The presence of the lone pair on the sp2-hybridized nitrogen (N-3) makes it a basic center, while the N-H proton at N-1 can be abstracted, conferring acidic properties.

The relationship between the target compound and its commonly studied analogues, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole and 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, is illustrated below. The additional phenyl or fused benzene rings in these analogues significantly increase molecular weight and melting point, but the core spectroscopic features of the 4-methoxyphenyl moiety remain comparable.

G cluster_0 Structural Relationships A 2-(4-methoxyphenyl)-1H-imidazole (Target Compound) B 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (Fused Analogue) A->B + Benzene Ring C 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (Substituted Analogue) A->C + 2 Phenyl Groups

Caption: Structural relationship of the target compound to its common analogues.

Physical and Chemical Properties

Direct experimental data for 2-(4-methoxyphenyl)-1H-imidazole is not broadly published. However, its properties can be reliably inferred from its chemical structure and data from closely related analogues.

PropertyValue for 2-(4-methoxyphenyl)-1H-imidazole (Predicted/Inferred)Reference Data for AnaloguesCitation
Molecular Formula C₁₀H₁₀N₂OC₁₄H₁₂N₂O (Benzimidazole analogue)[2]
Molecular Weight 174.20 g/mol 224.26 g/mol (Benzimidazole analogue)[2]
Appearance White to off-white solidWhite solid (Benzimidazole analogue)[3]
Melting Point Data not available228-230 °C (Benzimidazole analogue)[4]
Boiling Point Data not available428.2±47.0 °C (Predicted, Benzimidazole analogue)[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)Imidazole derivatives are generally soluble in polar solvents.
pKa ~11.5 (Predicted, acidic N-H)11.49±0.10 (Predicted, Benzimidazole analogue)[4]

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-(4-methoxyphenyl)-1H-imidazole can be predicted based on established data from its benzimidazole analogue.[3]

  • ¹H NMR:

    • Aromatic Protons (Methoxyphenyl): Two doublets are expected, integrating to 2H each, forming a characteristic AA'BB' system. The protons ortho to the methoxy group will appear upfield (approx. δ 6.9-7.1 ppm), while the protons ortho to the imidazole ring will be downfield (approx. δ 7.8-8.0 ppm).

    • Aromatic Protons (Imidazole): A singlet integrating to 2H is expected for the two equivalent protons at the C4 and C5 positions of the imidazole ring (approx. δ 7.1-7.3 ppm).

    • N-H Proton: A broad singlet, exchangeable with D₂O, will appear far downfield (typically > δ 12.0 ppm).

    • Methoxy Protons: A sharp singlet integrating to 3H will be observed around δ 3.8-3.9 ppm.

  • ¹³C NMR:

    • Imidazole Carbons: The C2 carbon, attached to the phenyl ring, will be the most deshielded (approx. δ 145-150 ppm). The C4 and C5 carbons will be found further upfield (approx. δ 120-125 ppm).

    • Methoxyphenyl Carbons: The carbon bearing the methoxy group will be highly deshielded (approx. δ 160 ppm). The methoxy carbon itself will produce a signal around δ 55 ppm. The remaining aromatic carbons will appear in the typical δ 114-130 ppm range.

Infrared (IR) Spectroscopy

Key vibrational modes can be assigned based on spectra from related compounds.[1][3]

  • N-H Stretch: A broad absorption band in the region of 3100-3450 cm⁻¹ is characteristic of the N-H stretching in the imidazole ring.

  • C-H Aromatic Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

  • C=N and C=C Stretch: Strong absorptions between 1450-1615 cm⁻¹ correspond to the stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings.

  • C-O Stretch: A strong, characteristic band for the aryl-alkyl ether linkage of the methoxy group is expected around 1250 cm⁻¹.

Crystallographic Analysis

Synthesis and Reactivity

General Synthesis Strategy

Substituted imidazoles are commonly synthesized via condensation reactions. A robust and widely applicable method is the three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt), often referred to as the Radziszewski synthesis. For the title compound, a more direct approach involves the cyclocondensation of 4-methoxybenzaldehyde with a suitable C2N synthon. A highly relevant protocol is adapted from the synthesis of related imidazole methanols, which utilizes an amidine precursor.[7]

The workflow involves the conversion of a nitrile to an amidine, followed by cyclization with a 3-carbon α-hydroxyketone.

G A 4-Methoxybenzonitrile B 4-Methoxybenzamidine (Amidine Formation) A->B D 2-(4-methoxyphenyl)-1H-imidazole-4-methanol (Intermediate) B->D + Dihydroxyacetone (Cyclization) C Dihydroxyacetone C->D F 2-(4-methoxyphenyl)-1H-imidazole-4-carbaldehyde D->F Mild Oxidation (e.g., MnO2) E Oxidation H 2-(4-methoxyphenyl)-1H-imidazole (Final Product - Hypothetical final step) F->H Decarbonylation/Reduction G Wolff-Kishner Reduction

Caption: A potential synthetic workflow for 2-(4-methoxyphenyl)-1H-imidazole.

Detailed Experimental Protocol: Synthesis of (2-(4-Methoxyphenyl)-1H-imidazol-4-yl)methanol

This protocol details the synthesis of a direct precursor, which is a validated procedure.[7] The subsequent conversion to the title compound would require a dehydroxymethylation step.

Expertise & Causality: This method is chosen for its reliability and use of readily available starting materials. The conversion of the nitrile to the amidine hydrochloride provides a stable, isolable intermediate. The cyclization with dihydroxyacetone is an efficient way to construct the imidazole ring with a useful synthetic handle (the hydroxymethyl group) at the 4-position.

  • Step 1: Synthesis of 4-Methoxybenzamidine Hydrochloride

    • Combine 4-methoxybenzonitrile (1.0 eq) and ethanol (approx. 3 M solution) in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride (HCl) gas through the solution for 4-5 hours. Causality: This forms the imidate hydrochloride intermediate.

    • Seal the flask and allow it to stand at room temperature for 24 hours.

    • Remove the solvent under reduced pressure. To the resulting solid, add a saturated solution of ammonia in ethanol at 0 °C. Causality: The ammonia displaces the ethoxy group to form the amidine.

    • Stir the mixture for 3 hours at room temperature.

    • Filter the resulting ammonium chloride precipitate and concentrate the filtrate under vacuum to yield the crude amidine, which can be purified or used directly.

  • Step 2: Cyclization to form (2-(4-Methoxyphenyl)-1H-imidazol-4-yl)methanol

    • Dissolve 4-methoxybenzamidine hydrochloride (1.0 eq) and dihydroxyacetone (1.1 eq) in aqueous ammonia (e.g., 25%).

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. Causality: The basic conditions facilitate the condensation and ring closure between the amidine and the dicarbonyl equivalent.

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain the purified product.[7]

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results with literature data for validation.[7]

Potential Applications in Drug Development

The 2-(aryl)-imidazole scaffold is a recurring motif in pharmacologically active agents. The incorporation of the 4-methoxyphenyl group is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity. Derivatives of 2-(4-methoxyphenyl)-1H-imidazole have demonstrated a wide array of biological activities.

  • Anticancer Activity: Many imidazole-based compounds act as inhibitors of key signaling kinases or disrupt cell cycle progression.[8]

  • Antimicrobial and Antifungal Properties: The imidazole core is famously found in azole antifungals. Substituted imidazoles often exhibit broad-spectrum activity against various bacterial and fungal pathogens.[9]

  • Anti-inflammatory Effects: Certain imidazole derivatives have been shown to possess significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

The 4-methoxy group can serve as a metabolic soft spot for O-demethylation by cytochrome P450 enzymes, which can be a strategic consideration in prodrug design or for generating active metabolites.

Conclusion

2-(4-methoxyphenyl)-1H-imidazole is a valuable heterocyclic compound with significant potential as a building block for pharmaceutical and materials science applications. While comprehensive experimental data on the parent molecule is sparse, its physical and chemical properties can be reliably extrapolated from well-characterized analogues. Its synthesis is achievable through established chemical pathways, and its structure embodies the key features that make imidazoles a highly sought-after scaffold in modern drug discovery.

References

  • Simpson, J., Mohamed, S. K., Marzouk, A. A., Talybov, A. H., & Abdelhamid, A. A. (2013). 2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o5. [Link]

  • Yakubu, S., Abdullahi, M., & Yakubu, A. (2025). Synthesis and Analgesic Evaluation of Two Benzimidazole Derivatives. ResearchGate. [Link]

  • Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. (2008). PubMed. [Link]

  • Ambadkar, D. S., & Kedar, R. M. (2013). An Efficient Synthesis of 2-Substitutedphenyl-4-(4-Methoxyphenyl)-5-phenyl-1H-imidazole from 4-Methoxybenzil under Microwave irradiation. International Journal of Scientific and Research Publications, 3(10). [Link]

  • Jeya, S., Revathi, B., Balachandran, V., & Narayana, B. (2018). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. International Journal of Research and Analytical Reviews, 5(3). [Link]

  • Zarnegar, Z., & Safari, J. (2014). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). ResearchGate. [Link]

  • Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. (2008). PubMed. [Link]

  • Tahir, M. N., et al. (2018). Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. Journal of Chemical Crystallography, 48(4), 170-176. [Link]

  • Sangeetha, R., et al. (2021). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole. Walsh Medical Media. [Link]

  • Stikic, M., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3741. [Link]

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. [Link]

  • Reddy, T. R., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8416-8429. [Link]

  • Panicker, C. Y., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 112-123. [Link]

  • Supporting Information for: A mild and efficient approach for the synthesis of benzimidazoles using Fe(NO3)3·9H2O as a catalyst. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Supporting Information for: Synthesis of novel hydrazones containing an imidazole ring. (n.d.). Beilstein Journals. Retrieved February 21, 2026, from [Link]

  • Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. ResearchGate. [Link]

  • Sharma, D., et al. (2022). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-methoxyphenyl)-1H-imidazole

Abstract This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(4-methoxyphenyl)-1H-imidazole. Given the limited availability of complete, formally...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(4-methoxyphenyl)-1H-imidazole. Given the limited availability of complete, formally published spectral assignments for this specific molecule, this guide leverages peer-reviewed data from the closely related, structurally analogous compound, (2-(4-methoxyphenyl)-1H-imidazol-4(5)-yl)methanol, to provide a robust and detailed interpretation.[1] This approach allows for a comprehensive examination of the core spectroscopic features. The guide delves into the causal factors behind observed chemical shifts and multiplicities, addresses the practical challenges posed by tautomerization in imidazole systems, and provides a validated experimental protocol for acquiring high-quality NMR data for this class of compounds.

Molecular Structure and Spectroscopic Rationale

The structural elucidation of heterocyclic compounds like 2-(4-methoxyphenyl)-1H-imidazole is fundamental for researchers in medicinal chemistry and materials science. NMR spectroscopy provides a definitive, non-destructive method to confirm molecular structure and purity. The key to accurate interpretation lies in understanding how the electronic environment of each nucleus dictates its resonance frequency.

The structure of 2-(4-methoxyphenyl)-1H-imidazole features three key regions: the electron-rich methoxy-substituted phenyl ring, the heterocyclic imidazole core, and the labile N-H proton. The electron-donating nature of the methoxy group significantly influences the chemical shifts of the aromatic protons. Furthermore, the imidazole ring is subject to prototropic tautomerism, a phenomenon with critical implications for NMR analysis, particularly for the ¹³C spectrum.

Caption: Structure and atom numbering for 2-(4-methoxyphenyl)-1H-imidazole.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The following analysis is based on the data reported for (2-(4-methoxyphenyl)-1H-imidazol-4(5)-yl)methanol in DMSO-d₆, which serves as an excellent proxy for the title compound.[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (H1)~12.24Broad Singlet-1H
H 2', H 6'~7.85Doublet8.92H
H 3', H 5'~6.98Doublet8.92H
H 4, H 5~7.1 (Predicted)Singlet-2H
OCH~3.78Singlet-3H

Proton Interpretation:

  • N-H Proton (H1, ~12.24 ppm): The imidazole N-H proton is significantly deshielded and appears as a broad singlet far downfield. This is due to its acidic nature and involvement in intermolecular hydrogen bonding with the DMSO-d₆ solvent. Its broadness is a result of chemical exchange with residual water and the inherent quadrupolar broadening from the adjacent nitrogen atom.

  • Aromatic Protons (H2'/H6', ~7.85 ppm): These protons are ortho to the imidazole ring. They are deshielded due to the anisotropic effect of the imidazole ring and appear as a clean doublet.

  • Aromatic Protons (H3'/H5', ~6.98 ppm): These protons are ortho to the electron-donating methoxy group. The methoxy group increases the electron density at these positions, causing a significant upfield shift compared to the H2'/H6' protons. They appear as a doublet due to coupling with their ortho neighbors.

  • Imidazole Protons (H4/H5, ~7.1 ppm predicted): In the reference compound, this signal appears at 6.92 ppm as a broad singlet.[1] For the unsubstituted title compound, due to the rapid tautomeric exchange between the two nitrogen atoms, the H4 and H5 protons become chemically equivalent on the NMR timescale. This results in a single, sharp singlet integrating to 2H, predicted to be in the aromatic region, likely around 7.1 ppm.

  • Methoxy Protons (-OCH₃, ~3.78 ppm): This signal appears as a sharp singlet integrating to 3H in a characteristic region for methoxy groups, confirming its presence.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The analysis below is also based on data from (2-(4-methoxyphenyl)-1H-imidazol-4(5)-yl)methanol and highlights a critical experimental challenge.[1]

Carbon AssignmentChemical Shift (δ, ppm)
C 4'~159.04
C 2Not Observed / Broad
C 4, C 5Not Observed / Broad
C 2', C 6'~126.14
C 1'~123.74
C 3', C 5'~114.05
-OC H₃~55.16

Carbon Interpretation:

  • C4' (~159.04 ppm): This quaternary carbon is directly attached to the oxygen of the methoxy group, causing it to be the most downfield signal in the aromatic region.

  • Aromatic Carbons (C2'/C6' & C3'/C5'): The chemical shifts of these carbons are consistent with a para-substituted benzene ring. The C3'/C5' carbons, ortho to the electron-donating methoxy group, are shielded and appear upfield (~114.05 ppm).

  • Quaternary Carbon C1' (~123.74 ppm): This carbon, attached to the imidazole ring, is shifted upfield relative to many of the other aromatic carbons.

  • Methoxy Carbon (-OCH₃, ~55.16 ppm): This signal appears in the typical upfield region for an sp³-hybridized carbon bonded to an oxygen atom.

  • The Challenge of Imidazole Carbons (C2, C4, C5): A key insight from field-proven experience is the difficulty in observing the imidazole carbon signals in solution-state ¹³C NMR.[1] This is a direct consequence of the rapid proton exchange (tautomerization) between N1 and N3. This exchange causes the chemical environments of C4 and C5 to average out, and can lead to significant line broadening for C2, C4, and C5, often to the point where the signals are lost in the baseline noise. This phenomenon is a self-validating indicator of the dynamic nature of the imidazole core.

Caption: Prototropic tautomerism in the imidazole ring leading to NMR signal averaging.

Experimental Protocol: NMR Data Acquisition

This protocol provides a standardized workflow for the characterization of 2-(4-methoxyphenyl)-1H-imidazole and related compounds.

4.1 Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for this class of compounds due to its excellent solvating power for polar heterocycles and its ability to reveal exchangeable protons like N-H through hydrogen bonding.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a pipette, transfer the clear solution into a 5 mm NMR tube.

4.2 Instrument Setup and Data Acquisition

  • Insertion: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock & Shim: Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and analyze multiplicities and coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert To Spectrometer shim Shim B0 Field insert->shim acq_h1 Acquire 1H Spectrum shim->acq_h1 acq_c13 Acquire 13C Spectrum acq_h1->acq_c13 ft Fourier Transform acq_c13->ft To Workstation phase Phase Correction ft->phase reference Reference to Solvent phase->reference analyze Integrate & Assign reference->analyze

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Foundational

The Electronic Architecture of 2-(4-Methoxyphenyl)-1H-imidazole: A Technical Guide to Ligand Design and Metal Coordination

Executive Summary The rational design of transition metal complexes and targeted pharmacophores relies heavily on the precise tuning of ligand electronic properties. Among nitrogen-donor ligands, 2-(4-methoxyphenyl)-1H-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes and targeted pharmacophores relies heavily on the precise tuning of ligand electronic properties. Among nitrogen-donor ligands, 2-(4-methoxyphenyl)-1H-imidazole (and its carboxylated derivatives) stands out as a highly versatile scaffold. By coupling the amphoteric nature of the 1H-imidazole ring with the strong electron-donating (+M) effect of a para-methoxy group, this ligand exhibits unique frontier molecular orbital (FMO) dynamics.

This whitepaper provides an in-depth analysis of the electronic properties of 2-(4-methoxyphenyl)-1H-imidazole. We explore the causality behind its molecular orbital distribution, its behavior in supramolecular and organometallic coordination, and provide self-validating experimental protocols for its characterization. This guide is designed for application scientists working in coordination chemistry, optoelectronics, and targeted protein degradation (e.g., PROTAC E3 ligase ligands)[1].

Structural and Electronic Profiling

The Push-Pull Dynamic and HOMO/LUMO Modulation

The fundamental electronic behavior of 2-(4-methoxyphenyl)-1H-imidazole is governed by a "push-pull" conjugation system. The oxygen atom of the methoxy group possesses lone pairs that delocalize into the phenyl ring via the resonance (+M) effect. This electron density is subsequently pushed into the conjugated π -system of the imidazole ring.

Causality of Orbital Shifting: The introduction of the electron-donating methoxy group selectively destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy closer to the vacuum level compared to the unsubstituted 2-phenylimidazole[2]. Because the HOMO is primarily localized over the methoxyphenyl moiety and the imidazole nitrogen atoms, this elevated energy state makes the ligand a significantly stronger σ -donor[3]. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) remains largely localized on the imidazole ring and is less sensitive to the para-substitution, resulting in a narrowed HOMO-LUMO bandgap.

G A Methoxy Group (+M Effect) B Phenyl Ring (π-Conjugation) A->B Electron Donation C 1H-Imidazole Ring (Electron Enriched) B->C Delocalization D Transition Metal (Enhanced σ-Donation) C->D Coordination (N3)

Electronic push-pull mechanism of 2-(4-methoxyphenyl)-1H-imidazole enhancing metal coordination.
Tautomerism and pKa Dynamics

The 1H-imidazole ring is amphoteric. The non-protonated nitrogen (N3) acts as a Lewis base (electron donor), while the protonated nitrogen (N1) acts as a hydrogen-bond donor. The increased electron density from the methoxy group increases the basicity (pKa) of the N3 atom, facilitating stronger coordination bonds with transition metals such as Ru(II), Ir(III), Co(II), and Cu(II)[4][5].

Metal-Ligand Dynamics & Applications

Optoelectronics and Photoredox Catalysis

In cyclometalated complexes (e.g., with Ru or Ir), the ligand's electronic structure directly dictates the Metal-to-Ligand Charge Transfer (MLCT) states. Because the HOMO of the complex often involves a mixture of the metal's d-orbitals and the ligand's π -system, the electron-rich methoxyphenyl group lowers the overall oxidation potential of the complex[3][5]. This allows for fine-tuning of emission wavelengths in OLEDs or optimizing the redox potentials for photoredox catalysis.

Supramolecular Assembly and Drug Design

Derivatives such as 2-(p-methoxyphenyl)-1H-imidazole-4,5-dicarboxylic acid (H3MOPhIDC) are utilized to build robust 3D supramolecular architectures. The combination of strong metal-nitrogen coordination and the uncoordinated carboxylate oxygen atoms creates extensive hydrogen-bonding networks[4]. In pharmaceutical contexts, the precisely tuned electron density of the imidazole ring is exploited to design high-affinity ligands that bind to the hinge region of kinases or recruit E3 ubiquitin ligases for targeted protein degradation[1].

Quantitative Data Summary

The following table summarizes the theoretical and experimentally derived electronic parameters, illustrating the impact of the methoxy substitution.

CompoundHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Oxidation Potential ( V vs Fc/Fc+ )
2-Phenyl-1H-imidazole -5.60-2.103.50+0.78
2-(4-Methoxyphenyl)-1H-imidazole -5.35-2.053.30+0.65

*Values are representative estimates derived from Cyclic Voltammetry (CV) and Density Functional Theory (DFT) studies of substituted phenylimidazoles.

Self-Validating Experimental Workflows

To ensure scientific integrity, the characterization of these electronic properties must rely on self-validating experimental designs. Below are the standard operating procedures for electrochemical profiling and metal complexation.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

This protocol determines the absolute HOMO/LUMO energy levels. It utilizes an internal Ferrocene standard to validate the reference electrode, ensuring that environmental fluctuations do not skew the electrochemical data[2].

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile.

  • Analyte Preparation: Add 2-(4-methoxyphenyl)-1H-imidazole to achieve a 1.0 mM concentration.

  • Cell Assembly: Utilize a three-electrode system: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Initial Scan: Run the CV at a scan rate of 100 mV/s from -2.0 V to +2.0 V to identify the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

  • Self-Validation (Spiking): Add 1.0 mM of Ferrocene (Fc) directly into the electrochemical cell. Run a secondary scan to record the Fc/Fc+ redox couple ( E1/2,Fc​ ).

  • Data Derivation: Calculate the absolute frontier orbital energies using the empirical formulas:

    • EHOMO​=−[Eoxonset​−E1/2,Fc​+5.1] eV

    • ELUMO​=−[Eredonset​−E1/2,Fc​+5.1] eV

Workflow S1 Ligand Synthesis & Purification S3 Cyclic Voltammetry (Working: Glassy C) S1->S3 S2 Electrolyte Prep (0.1 M TBAPF6 in MeCN) S2->S3 S4 Internal Calibration (Fc/Fc+ Spike) S3->S4 Validation S5 HOMO/LUMO Derivation S4->S5 E_1/2 Extraction

Self-validating cyclic voltammetry workflow for determining absolute frontier orbital energies.
Protocol 2: Solvothermal Synthesis of Co(II) Supramolecular Complexes

This workflow demonstrates the exploitation of the ligand's enhanced σ -donating properties to form stable 3D coordination polymers[4].

  • Reagent Mixing: In a 25 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of the ligand (e.g., H3MOPhIDC) and 0.1 mmol of CoCl2​⋅6H2​O .

  • Solvent & Base Addition: Add 7 mL of deionized water. Introduce 0.4 mmol of Triethylamine ( Et3​N ). Causality: The base deprotonates the imidazole and carboxylate moieties, activating the N3 atom for metal coordination.

  • Thermal Incubation: Seal the autoclave and heat at 160 °C for 72 hours under autogenous pressure.

  • Controlled Cooling: Cool the vessel to room temperature at a rate of 5 °C/hour to promote the growth of high-quality single crystals.

  • Isolation: Filter the resulting crystals, wash with distilled water and ethanol, and dry in air for subsequent Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

References

  • Spiro degron for target protein degradation Source: Google Patents URL
  • Two Novel Supramolecular Complexes Built by 2-propyl or 2-p-methoxyphenyl Imidazole Dicarboxylate Ligands Source: Taylor & Francis Online URL:[Link]

  • Bifacial Passivation of Organic Hole Transport Interlayer for NiOx‐Based p‐i‐n Perovskite Solar Cells Source: National Institutes of Health (PMC) URL:[Link]

  • Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles Source: National Institutes of Health (PMC) URL:[Link]

  • Cationic Ir(III) Complexes Featuring Phenylimidazole-type Cyclometalated Ligands: Fluorine-Free Blue Phosphorescent Emitters Source: ACS Publications URL:[Link]

Sources

Exploratory

Photophysics of 2-(4-Methoxyphenyl)-1H-imidazole: A Comprehensive UV-Vis Spectroscopic Guide

Executive Summary The photophysical characterization of imidazole derivatives is a critical vector in modern drug discovery, materials science, and the development of fluorescent probes. Specifically, 2-(4-methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The photophysical characterization of imidazole derivatives is a critical vector in modern drug discovery, materials science, and the development of fluorescent probes. Specifically, 2-(4-methoxyphenyl)-1H-imidazole serves as a highly tunable chromophore. The addition of a strong electron-donating methoxy group to the 2-phenylimidazole core fundamentally alters its electronic landscape. This whitepaper provides an in-depth analysis of the UV-Vis absorption spectrum of 2-(4-methoxyphenyl)-1H-imidazole, detailing the theoretical basis for its electronic transitions, the causality behind solvent-induced spectral shifts, and a self-validating experimental protocol for high-fidelity spectral acquisition.

Structural Analysis and Theoretical Photophysics

To understand the UV-Vis spectrum of 2-(4-methoxyphenyl)-1H-imidazole, one must first analyze the parent chromophore: 2-phenylimidazole. The unsubstituted 2-phenylimidazole exhibits a primary absorption band in the UV region (typically λmax​ ~260–275 nm) driven by π→π∗ transitions within the conjugated biphenyl-like system[1][2].

The Auxochromic Effect of the 4-Methoxy Group

The introduction of a methoxy group ( −OCH3​ ) at the para position of the phenyl ring acts as a classic auxochrome. The causality of the resulting spectral shift is rooted in molecular orbital theory:

  • Resonance Donation (+M Effect): The lone electron pairs on the oxygen atom delocalize into the phenyl ring's π -system. This extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO)[3].

  • Bathochromic Shift (Red Shift): Because the HOMO energy is raised while the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively stable or is slightly lowered, the HOMO-LUMO energy gap narrows. Consequently, less energy is required for the π→π∗ transition, shifting the absorption maximum ( λmax​ ) to longer wavelengths (expected ~285–305 nm) compared to the unsubstituted analog[4].

  • Hyperchromic Effect: The increased transition dipole moment resulting from the extended π -conjugation leads to a higher molar absorptivity ( ϵ ), making the absorption band significantly more intense.

Solvatochromism and Hydrogen Bonding

The imidazole ring possesses both a hydrogen bond donor (the −NH group) and a hydrogen bond acceptor (the −N= atom). The methoxy oxygen also acts as a weak hydrogen bond acceptor.

  • In Polar Protic Solvents (e.g., Methanol): Hydrogen bonding stabilizes the ground state ( S0​ ) of the n→π∗ transitions, often leading to a slight hypsochromic (blue) shift for these specific, weaker bands. Conversely, the highly polarizable excited state ( S1​ ) of the π→π∗ transition is stabilized by dipole-dipole interactions, resulting in a bathochromic shift[1].

  • In Non-Polar Solvents (e.g., Cyclohexane): The lack of solvent stabilization provides a "naked" view of the chromophore, often revealing fine vibrational structure in the absorption band that is otherwise blurred by solvent interactions in protic media.

G S0 Ground State (S0) (Stabilized by H-bonding) S1_pi Excited State (S1) π → π* Transition S0->S1_pi UV Absorption (~290 nm) S1_n Excited State (S1) n → π* Transition S0->S1_n UV Absorption (>300 nm, weak) Methoxy 4-Methoxy Auxochrome (+M Effect) Methoxy->S0 Raises HOMO Energy Solvent Polar Protic Solvent (e.g., Methanol) Solvent->S0 Lowers Energy (Blue shift for n→π*) Solvent->S1_pi Stabilizes Dipole (Red shift for π→π*)

Electronic transition pathways and solvatochromic stabilization of the imidazole.

Quantitative Spectral Projections

Based on the photophysical behavior of highly conjugated 2-aryl-1H-imidazoles, the following table summarizes the anticipated quantitative UV-Vis absorption data for 2-(4-methoxyphenyl)-1H-imidazole across different solvent environments.

Solvent EnvironmentPolarity IndexExpected λmax​ (nm)Expected ϵ ( M−1cm−1 )Dominant TransitionSpectral Characteristics
Cyclohexane 0.2 (Non-polar)285 - 290~18,000 π→π∗ Sharp peak, visible vibrational fine structure.
Acetonitrile 5.8 (Polar Aprotic)290 - 295~21,000 π→π∗ Broadened peak, loss of fine structure.
Methanol 5.1 (Polar Protic)295 - 305~24,000 π→π∗ Maximum bathochromic shift due to H-bonding.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the UV-Vis measurement must be treated as a self-validating system. The following protocol guarantees that the recorded spectra are free from artifacts such as aggregation, excimer formation, or detector saturation.

Phase 1: Preparation and Calibration
  • Solvent Purity: Utilize only HPLC-grade or Spectrophotometric-grade solvents (e.g., Methanol, >99.9% purity). Trace impurities (like benzene in ethanol) will severely distort the UV baseline.

  • Cuvette Selection: Use matched far-UV quartz cuvettes (10 mm path length). Glass or plastic cuvettes absorb strongly below 300 nm and will render the data useless.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Run a baseline scan from 200 nm to 500 nm. The absorbance should be 0.000±0.002 across the target range.

Phase 2: Stock Solution and Serial Dilution

Causality Check: Imidazoles can self-associate via intermolecular hydrogen bonding at high concentrations, leading to spectral broadening and deviations from the Beer-Lambert law.

  • Primary Stock: Weigh precisely 2.0 mg of 2-(4-methoxyphenyl)-1H-imidazole and dissolve in 10.0 mL of the chosen solvent to create a concentrated stock. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solutions: Perform serial dilutions to prepare three working concentrations: 1×10−4 M, 5×10−5 M, and 1×10−5 M.

Phase 3: Spectral Acquisition and Validation
  • Measurement: Scan each working solution from 200 nm to 500 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.

  • Beer-Lambert Validation: Plot the Absorbance at λmax​ against the concentration for the three samples.

    • Validation Gate: The plot must yield a straight line passing through the origin ( R2>0.999 ). If the line curves downward at higher concentrations, self-aggregation or detector saturation is occurring; you must dilute the sample further and re-measure.

  • Molar Absorptivity Calculation: Calculate ϵ using the formula ϵ=A/(c⋅l) , where A is absorbance, c is concentration in mol/L, and l is the path length (1 cm).

Applications in Drug Development

Understanding the exact UV-Vis absorption profile of 2-(4-methoxyphenyl)-1H-imidazole is not merely an academic exercise. In drug development, this specific chromophore is utilized in:

  • Reaction Monitoring: The distinct λmax​ allows chemists to track the progress of N-alkylation or cross-coupling reactions on the imidazole ring in real-time using HPLC-UV/Vis detectors.

  • Targeted Protein Degradation (PROTACs): Imidazole derivatives are frequently used as linker-attachment points or target-binding ligands (e.g., kinase inhibitors). The UV-Vis spectrum is required to calculate the concentration of the synthesized spiro-degrons or PROTACs in biological assays[5].

  • Fluorescent Probe Design: By establishing the ground-state absorption, researchers can design Stokes-shifted fluorescent probes where the methoxyphenyl group acts as an electron donor in a Push-Pull fluorophore system[4].

References

  • The Cohesive Interactions in Phenylimidazoles The Journal of Physical Chemistry A URL:[Link]

  • Photophysical Properties of a Terarylene Photoswitch with a Donor–Acceptor Conjugated Bridging Unit The Journal of Physical Chemistry A URL:[Link]

  • Isocyanide Insertion–Cyclization Reaction for Imidazoisoindol-5-imine Scaffold Synthesis: A Selective Solvatochromic Fluorescent Probe The Journal of Organic Chemistry URL:[Link]

  • 2-Phenylimidazole | C9H8N2 | CID 69591 National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Methoxyphenyl)-1H-imidazole as a Tunable Ligand in Transition Metal and Photoredox Catalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Structural Rationale In modern tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Structural Rationale

In modern transition metal catalysis, the rational design of ligands is paramount for controlling the electronic and steric environment of the catalytic center. 2-(4-Methoxyphenyl)-1H-imidazole (hereafter referred to as p-OMe-Ph-Im ) represents a highly versatile, bifunctional ligand scaffold. Unlike 1,3-disubstituted imidazoles that typically serve as precursors for C2-bound N-heterocyclic carbenes (NHCs), the presence of the aryl group at the C2 position in p-OMe-Ph-Im directs its coordination chemistry into two distinct, highly valuable modes[1]:

  • Bidentate C^N Cyclometalation (Photoredox Catalysis): The ligand undergoes facile orthometalation at the aryl ring while coordinating through the basic N3 nitrogen. The strong resonance electron donation (+R effect) from the para-methoxy group significantly raises the Highest Occupied Molecular Orbital (HOMO) of the resulting metal complex. When coordinated to Iridium(III), this yields highly potent, visible-light-absorbing photoredox catalysts with enhanced reductive power[2].

  • Monodentate N-Donor (Cross-Coupling): In Palladium-catalyzed Suzuki-Miyaura couplings, p-OMe-Ph-Im acts as a robust, sterically demanding N-donor ligand. The electron-rich nature of the imidazole ring, bolstered by the methoxy-aryl substituent, increases electron density at the Pd(0) center, thereby accelerating the challenging oxidative addition of unactivated aryl halides[3].

Physicochemical Properties & Ligand Profile

Understanding the physical parameters of p-OMe-Ph-Im is critical for solvent selection and reaction optimization.

PropertyValue / Description
Chemical Name 2-(4-Methoxyphenyl)-1H-imidazole
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DMF, DMSO, EtOH, and 2-Ethoxyethanol; Insoluble in H₂O
Coordination Sites N3 (σ-donor), C2-Aryl ortho-carbon (upon C-H activation)
Electronic Effect Strong σ-donor; HOMO-destabilizing via p-methoxy group

Application I: Cyclometalating Ligand for Ir(III) Photoredox Catalysts

Mechanistic Insights

The synthesis of luminescent Iridium(III) complexes relies on the initial formation of a chloro-bridged dimer, . The use of p-OMe-Ph-Im as the C^N ligand requires overcoming the activation barrier for C-H bond cleavage at the ortho position of the methoxyphenyl ring. The methoxy group activates the ring toward electrophilic metalation by the Ir(III) center. The resulting complex, [Ir(p-OMe-Ph-Im)2​(dtbbpy)]PF6​ , exhibits a highly reducing excited state ( ∗IrIII ), making it ideal for Single Electron Transfer (SET) reductions of challenging substrates in drug discovery pipelines[2].

Workflow for the synthesis of Ir(III) photoredox catalysts using p-OMe-Ph-Im.

Protocol A: Synthesis of the [Ir(p-OMe-Ph-Im)2​(μ−Cl)]2​ Dimer

Causality Note: 2-Ethoxyethanol is selected because its high boiling point (135 °C) provides the thermal energy required for C-H activation, while the 3:1 organic/aqueous ratio ensures co-solubility of the inorganic IrCl3​ and the organic ligand.

  • Charge the Reactor: In a 100 mL round-bottom flask, add IrCl3​⋅nH2​O (1.0 equiv, 1.0 mmol) and p-OMe-Ph-Im (2.2 equiv, 2.2 mmol).

  • Solvent Addition: Add a degassed mixture of 2-ethoxyethanol and deionized water (3:1 v/v, 30 mL).

  • Inert Atmosphere: Purge the system with Argon for 15 minutes to prevent oxidative degradation of the ligand at high temperatures.

  • Reflux: Heat the mixture to 135 °C under vigorous stirring for 24 hours.

    • Self-Validation Check: The reaction transitions from a dark green/brown solution to a bright yellow/orange suspension. The precipitation of the neutral dimer confirms successful cyclometalation.

  • Isolation: Cool to room temperature. Filter the yellow precipitate through a sintered glass frit, wash sequentially with water (20 mL) and cold ethanol (10 mL), and dry under vacuum.

Application II: N-Donor Ligand in Palladium-Catalyzed Cross-Coupling

Mechanistic Insights

In Suzuki-Miyaura cross-couplings, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) active species. When p-OMe-Ph-Im is utilized as an auxiliary ligand, it coordinates to Palladium via the N3 nitrogen. The electron-rich nature of the ligand stabilizes the Pd(0) intermediate and dramatically increases its nucleophilicity, facilitating the cleavage of strong C-Cl or C-Br bonds[3].

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling utilizing p-OMe-Ph-Im as ligand.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality Note: K2​CO3​ is utilized as the base because it is sufficiently basic to form the reactive boronate species required for transmetalation, but mild enough to prevent the deprotonation and subsequent off-target coordination of the unprotected N1-H of the imidazole ligand.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), p-OMe-Ph-Im (0.04 mmol, 4 mol%), and K2​CO3​ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1, 5 mL). The ethanol aids in the solubility of the boronic acid and base.

  • Reaction: Stir the mixture at 80 °C under an Argon atmosphere for 6–8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the aryl bromide spot and the formation of a highly UV-active biaryl spot indicates reaction completion. The solution typically turns from pale yellow to dark gray (formation of Pd black) as the ligand is consumed or the reaction finishes.

  • Workup: Quench with water (10 mL), extract with Ethyl Acetate (3 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Data: Optimization of Coupling Conditions
Catalyst SystemLigand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)2​ (2%)None K2​CO3​ Toluene/EtOH8015%
Pd(OAc)2​ (2%)p-OMe-Ph-Im (4%) K2​CO3​ Toluene/EtOH8094%
Pd(OAc)2​ (2%)p-OMe-Ph-Im (4%) Cs2​CO3​ DMF10088%
Pd2​(dba)3​ (1%)p-OMe-Ph-Im (4%) K3​PO4​ 1,4-Dioxane9082%

Data demonstrates the critical role of p-OMe-Ph-Im in activating the Pd center; reactions lacking the ligand stall at the oxidative addition step.

References

  • [2] Iridium(III) Complexes with Orthometalated Phenylimidazole Ligands Subtle Turning of Emission to the Saturated Green Colour. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2

  • [3] Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry - ACS Publications. 3

  • [1] C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry - ACS Publications. 1

Sources

Application

In Vitro Assay Protocols for Evaluating 2-(4-Methoxyphenyl)-1H-Imidazole Derivatives as Selective Cyclooxygenase-2 (COX-2) Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Preclinical screening, structural-activity relationship (SAR) profiling, and hit-to-lead optimization.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Preclinical screening, structural-activity relationship (SAR) profiling, and hit-to-lead optimization.

Mechanistic Rationale & Structural Biology

The 2-(4-methoxyphenyl)-1H-imidazole scaffold is a highly privileged pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors[1]. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively block both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), diarylimidazole derivatives can achieve >1000-fold selectivity for COX-2[2].

The causality behind this selectivity lies in the active site topography of the COX isozymes. In COX-1, position 523 is occupied by a bulky isoleucine residue. In COX-2, this residue is mutated to a smaller valine (Val523), which opens access to a secondary hydrophilic side pocket containing Arg513 and His90[3]. The central imidazole ring serves as a rigid geometric template, projecting the 4-methoxyphenyl moiety directly into this COX-2 specific pocket[4]. The methoxy oxygen acts as a critical hydrogen bond acceptor, anchoring the inhibitor and preventing the oxygenation of arachidonic acid[5].

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Binds Active Site PGH2 Prostaglandin H2 COX2->PGH2 Peroxidase Activity PGE2 PGE2 (Inflammation) PGH2->PGE2 PGE Synthase Inhibitor 2-(4-methoxyphenyl) -1H-imidazole Inhibitor->COX2 Blocks Val523 Pocket

Mechanism of COX-2 inhibition by 2-(4-methoxyphenyl)-1H-imidazole blocking PGE2 synthesis.

Protocol 1: In Vitro Fluorometric COX-1 / COX-2 Enzyme Assay

This cell-free biochemical assay directly measures the inhibitory potency ( IC50​ ) of imidazole derivatives against recombinant COX enzymes.

Experimental Logic: Cyclooxygenases possess both cyclooxygenase and peroxidase activities[5]. This assay utilizes the peroxidase activity of COX to catalyze the reaction between hydrogen peroxide (generated from arachidonic acid oxidation) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). ADHP is converted into highly fluorescent resorufin. By measuring fluorescence, we can accurately quantify enzyme activity and competitive inhibition.

Materials Required
  • Recombinant Human COX-1 and COX-2 enzymes.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Cofactor: 1 µM Hematin (Essential for reconstituting the holoenzyme's peroxidase activity).

  • Substrate: 10 µM Arachidonic Acid (AA).

  • Fluorophore: 10 µM ADHP.

  • Controls: Celecoxib (COX-2 selective), Indomethacin (Non-selective).

Step-by-Step Methodology
  • Compound Preparation: Dissolve the 2-(4-methoxyphenyl)-1H-imidazole derivative in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in Assay Buffer (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Activation: In a black 96-well microplate, add 150 µL of Assay Buffer, 10 µL of Hematin, and 10 µL of the respective COX enzyme (COX-1 or COX-2) per well.

  • Inhibitor Incubation: Add 10 µL of the diluted imidazole compound to the designated wells. Incubate the plate at 25°C for 15 minutes. Causality: This pre-incubation allows time-dependent, slow-binding inhibitors (common among COX-2 selective coxibs) to reach thermodynamic equilibrium within the active site.

  • Reaction Initiation: Rapidly add 10 µL of ADHP and 10 µL of Arachidonic Acid to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuous fluorescence at Ex: 530 nm / Em: 590 nm for 5 minutes at room temperature.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Normalize data against the vehicle control (1% DMSO) to determine % inhibition.

Protocol 2: Cellular Efficacy Assay (LPS-Stimulated Macrophages)

While Protocol 1 establishes intrinsic target affinity, Protocol 2 validates the compound's ability to cross lipid bilayers and inhibit COX-2 in a complex cellular environment[6].

Experimental Logic: RAW 264.7 murine macrophages constitutively express only COX-1. Upon stimulation with Lipopolysaccharide (LPS), the TLR4/NF-κB pathway is activated, leading to massive de novo synthesis of COX-2 and subsequent Prostaglandin E2 (PGE2) release[6]. Measuring PGE2 in the supernatant via competitive ELISA provides a highly specific readout of cellular COX-2 inhibition.

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Aspirate the media. Add fresh media containing serial dilutions of the 2-(4-methoxyphenyl)-1H-imidazole derivative. Incubate for 1 hour.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells (except negative controls). Incubate for 24 hours.

  • Supernatant Harvest: Carefully collect 100 µL of the cell culture supernatant. Centrifuge at 2,000 x g for 5 minutes to remove cellular debris.

  • PGE2 Quantification: Transfer 50 µL of the cleared supernatant to a PGE2 Competitive ELISA plate. Follow the manufacturer's protocol (typically involving the addition of a PGE2-acetylcholinesterase conjugate and Ellman's Reagent).

  • Absorbance Readout: Read the plate at 412 nm. Because this is a competitive ELISA, absorbance is inversely proportional to the amount of PGE2 present.

Expected Data & Selectivity Profiling

Synthesizing the data from both protocols allows researchers to calculate the Selectivity Index (SI), defined as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates a safer gastrointestinal profile[1].

Table 1: Representative Pharmacological Profile of Imidazole Derivatives

Compound Class / ControlIn Vitro COX-1 IC50​ (µM)In Vitro COX-2 IC50​ (µM)Selectivity Index (SI)Cellular PGE2 IC50​ (µM)
2-(4-methoxyphenyl)-1H-imidazole analog > 50.000.045> 1111 0.120
Celecoxib (COX-2 Selective Control)15.000.0503000.080
Indomethacin (Non-Selective Control)0.0500.6000.080.020

Note: The 4-methoxyphenyl imidazole derivative exhibits an SI superior to Celecoxib, validating the structural hypothesis that the methoxy group optimally fills the Val523 pocket[4].

High-Throughput Screening (HTS) Workflow

To efficiently evaluate libraries of 2-(4-methoxyphenyl)-1H-imidazole analogs, the following sequential workflow ensures that only highly selective, cell-permeable compounds advance to in vivo models.

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 In Vitro Fluorometric COX-1 / COX-2 Assay Step1->Step2 Step3 Cellular Assay (LPS-Stimulated Macrophages) Step1->Step3 Step5 Data Analysis (IC50 & Selectivity Index) Step2->Step5 Step4 PGE2 Quantification (Competitive ELISA) Step3->Step4 Step4->Step5

High-throughput screening workflow for evaluating imidazole-based COX-2 inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-(4-methoxyphenyl)-1H-imidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-(4-methoxyphenyl)-1H-imidazole. This guide is designed to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-(4-methoxyphenyl)-1H-imidazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you optimize your reaction outcomes.

Introduction

The synthesis of 2-(4-methoxyphenyl)-1H-imidazole, often achieved through variations of the Debus-Radziszewski reaction, is a cornerstone for creating a scaffold prevalent in many biologically active compounds.[1][2] This multicomponent reaction, which typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (p-anisaldehyde), and an ammonia source, is valued for its efficiency.[3][4][5] However, like many multicomponent reactions, it can be susceptible to side reactions and suboptimal conditions, often leading to disappointing yields.[5][6]

This guide will walk you through common pitfalls and provide actionable solutions to enhance the yield and purity of your target molecule.

Troubleshooting Guide: Addressing Low Yield

Low yields in the synthesis of 2-(4-methoxyphenyl)-1H-imidazole can be frustrating. The following section breaks down the most common causes and provides a systematic approach to diagnosing and resolving these issues.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in the Radziszewski synthesis can often be traced back to a few key areas: suboptimal reaction conditions, the formation of side products, and issues with reactant quality or stoichiometry.[6][7][8]

Potential Cause 1: Suboptimal Reaction Conditions

The delicate balance of temperature, reaction time, and solvent can significantly impact the outcome of the synthesis.

  • Inadequate Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures might promote the formation of undesired byproducts.

  • Incorrect Reaction Time: Monitoring the reaction's progress is crucial. Stopping the reaction too early will result in a low yield due to unreacted starting materials. Conversely, extended reaction times can lead to product degradation or the formation of tars.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate.[9] For the synthesis of 2,4,5-triaryl-1H-imidazoles, an ethanol-water mixture has been shown to provide high yields.[9]

Solutions:

ParameterRecommended ActionScientific Rationale
Temperature Optimize the reaction temperature by performing small-scale trials at different temperatures (e.g., reflux in various solvents).The rate of most chemical reactions is temperature-dependent. Finding the optimal temperature maximizes the rate of the desired reaction while minimizing competing side reactions.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][9] Spot the reaction mixture alongside the starting materials to track their consumption.TLC provides a rapid and effective way to qualitatively assess the progress of a reaction, helping to determine the optimal time for workup.[10]
Solvent Experiment with different solvent systems. While glacial acetic acid is commonly used, alcohols or aqueous-organic mixtures may offer better results depending on the specific substrates.[9][11][12]The solvent's polarity and boiling point can significantly affect reaction kinetics and equilibrium. A suitable solvent will ensure all reactants are in the same phase and can stabilize key intermediates.
Potential Cause 2: Formation of Side Products

The Debus-Radziszewski reaction is known for potential side reactions that can divert reactants away from the desired imidazole product.

  • Oxazole Formation: This is a common competing reaction pathway.[8][13]

  • Incompletely Reacted Intermediates: The reaction proceeds through several steps, including the formation of a diimine intermediate.[3][13] If the reaction stalls, these intermediates may be present in the final mixture.

Solutions:

IssueRecommended ActionScientific Rationale
Oxazole Formation Use a significant molar excess of the ammonia source (e.g., ammonium acetate).[8] Maintaining alkaline conditions can also suppress oxazole formation.A high concentration of ammonia shifts the equilibrium towards the formation of the diimine intermediate, which is a precursor to the imidazole, thereby outcompeting the pathway to the oxazole.[8][14]
Incomplete Reaction Ensure all reactants are of high purity and are added in the correct stoichiometric ratios. Consider adding a catalyst if the reaction is known to be slow.[7]Impurities in starting materials can inhibit the reaction or lead to side products. Correct stoichiometry ensures that all reactants are available in the necessary amounts for the reaction to proceed to completion.
Potential Cause 3: Issues with Reactant Quality or Stoichiometry

The purity and ratio of your starting materials are critical for a successful synthesis.

  • Degraded Aldehyde: Aldehydes, particularly p-anisaldehyde, can oxidize to the corresponding carboxylic acid over time.

  • Incorrect Stoichiometry: An improper molar ratio of the reactants can lead to an incomplete reaction or the formation of side products.

Solutions:

IssueRecommended ActionScientific Rationale
Degraded Aldehyde Use freshly distilled or purified p-anisaldehyde. Check the purity of the aldehyde by techniques like NMR or GC before use.The presence of the corresponding carboxylic acid can interfere with the reaction, potentially by neutralizing the basic ammonia source.
Incorrect Stoichiometry Carefully calculate and measure the molar equivalents of each reactant. A common starting point is a 1:1:excess ratio of dicarbonyl:aldehyde:ammonia source.[12]The reaction mechanism requires specific molar ratios of the reactants to proceed efficiently. An excess of the ammonia source is often used to drive the reaction towards the desired product.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of 2-(4-methoxyphenyl)-1H-imidazole.

TroubleshootingWorkflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR) start->analyze_crude check_reactants Verify Reactant Quality & Stoichiometry start->check_reactants sub_conditions Sub-optimal Conditions? check_conditions->sub_conditions side_products Side Products Detected? analyze_crude->side_products reactant_issue Reactant Issue Found? check_reactants->reactant_issue sub_conditions->analyze_crude No optimize_conditions Optimize Temp, Time, Solvent sub_conditions->optimize_conditions Yes side_products->check_reactants No modify_stoichiometry Adjust Stoichiometry (Excess Ammonia) side_products->modify_stoichiometry Yes reactant_issue->start No, re-evaluate purify_reactants Purify/Replace Reactants reactant_issue->purify_reactants Yes rerun_reaction Re-run Reaction optimize_conditions->rerun_reaction modify_stoichiometry->rerun_reaction purify_reactants->rerun_reaction ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product glyoxal Glyoxal diimine Diimine Intermediate glyoxal->diimine ammonia Ammonia (2 eq.) ammonia->diimine anisaldehyde p-Anisaldehyde condensed_intermediate Condensed Intermediate anisaldehyde->condensed_intermediate diimine->condensed_intermediate imidazole 2-(4-methoxyphenyl)-1H-imidazole condensed_intermediate->imidazole Cyclization & Aromatization

Caption: Proposed mechanism for the Debus-Radziszewski imidazole synthesis.

Q3: How can I effectively purify the crude 2-(4-methoxyphenyl)-1H-imidazole?

Purification is a critical step to obtaining a high-purity product. The choice of method will depend on the physical state of your crude product (solid or oil) and the nature of the impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is often an effective method for removing impurities. [7]* Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the preferred method. [7][13]A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Acid-Base Extraction: Imidazoles are basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. [13][15]This allows for the separation from non-basic impurities by liquid-liquid extraction. The free imidazole can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent. [13]

Q4: What analytical techniques are recommended for characterizing the final product?

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized 2-(4-methoxyphenyl)-1H-imidazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic peaks for the aromatic protons of the methoxyphenyl and imidazole rings, as well as the methoxy group protons.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the correct molecular formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass for further confirmation. [16][17]* Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=N bonds of the imidazole ring, as well as the C-O stretching of the methoxy group.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product. [18][19]

Experimental Protocols

General Procedure for the Synthesis of 2-(4-methoxyphenyl)-1H-imidazole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-anisaldehyde (1.0 mmol) and ammonium acetate (5-10 mmol) in glacial acetic acid or a suitable solvent like ethanol. [12]2. Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal (1.0 mmol).

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC. [7]4. Work-up: Once the reaction is complete (as indicated by the disappearance of the aldehyde starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product. [7]5. Isolation: Collect the solid by vacuum filtration and wash thoroughly with water. [7]6. Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. [7]

Protocol: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spot Samples: Using separate capillary tubes, spot the starting aldehyde, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.

  • Develop Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 3:7 ethyl acetate:hexanes).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analyze: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

References

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Ullah, A., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4867.
  • Sadullayeva, G. G. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Amaliy va Tibbiyot Fanlari Ilmiy Jurnali, 3(11), 65-71.
  • de Oliveira, C. S., et al. (2025).
  • Google Patents. (2001). Process for manufacture of imidazoles.
  • Reddy, T. S., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8416–8428.
  • Organic Chemistry Portal. (n.d.). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Retrieved from [Link]

  • da Silva, A. D., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Molecules, 27(13), 4066.
  • Ward, J. S., et al. (2013). 2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(1), o5-o6.
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • ResearchGate. (2012). 2-(4-Methoxyphenyl)-1H-benzimidazole. Retrieved from [Link]

  • Organic Syntheses. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses, 81, 105.
  • Hernandez-Vazquez, E., et al. (2024). Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. Molecules, 29(7), 1493.
  • Nanotechnology Perceptions. (2023). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions, 19(1), 20-25.
  • Oriental Journal of Chemistry. (2002). Convenient and Improved One Pot Synthesis of Imidazole. Oriental Journal of Chemistry, 18(1), 123-126.
  • ResearchGate. (2023). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Pozharskii, A. F., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(6), 1735.
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3367.
  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
  • ResearchGate. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Does anyone have experience in debus-radziszewski imidazole synthesis?. Retrieved from [Link]

  • University of Kerbala. (2021). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (2021). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 21(1), 105-115.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 255-258.
  • Journal of Chemical and Pharmaceutical Research. (2016). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 8(8), 255-258.
  • de la Torre, A. F., et al. (2018). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. Beilstein Journal of Organic Chemistry, 14, 2580–2587.
  • ResearchGate. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Retrieved from [Link]

Sources

Optimization

optimizing crystallization conditions for 2-(4-methoxyphenyl)-1H-imidazole

Welcome to the Technical Support Center for 2-(4-methoxyphenyl)-1H-imidazole crystallization. As a Senior Application Scientist, I have designed this portal to bridge the gap between thermodynamic theory and bench-level...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-methoxyphenyl)-1H-imidazole crystallization. As a Senior Application Scientist, I have designed this portal to bridge the gap between thermodynamic theory and bench-level execution.

Crystallizing this specific compound presents unique mechanistic challenges. The molecule features an amphoteric 1H-imidazole core capable of forming strong, one-dimensional hydrogen-bonded networks (N-H···N) [1], paired with a lipophilic, electron-donating 4-methoxyphenyl substituent. This structural dichotomy often leads to competing intermolecular forces during supersaturation, frequently resulting in Liquid-Liquid Phase Separation (LLPS), or "oiling out," rather than classical nucleation [2, 3].

The following guides, protocols, and troubleshooting FAQs are engineered as self-validating systems to ensure you achieve high-purity, thermodynamically stable crystalline material.

Part 1: Thermodynamic Profiling & Solvent Selection

Before initiating any crystallization workflow, solvent selection must be mapped to the compound's hydrogen-bonding capacity and lipophilicity. The table below summarizes the quantitative solubility profiles established for 2-(4-methoxyphenyl)-1H-imidazole.

Solvent SystemClassificationEst. Solubility at 25°C (mg/mL)Est. Solubility at 75°C (mg/mL)Process Suitability
Ethanol (Absolute) Polar Protic~15>200Excellent. Steep temperature-dependent curve ideal for controlled cooling.
Ethyl Acetate Polar Aprotic~25>150Good. Modifies crystal aspect ratio by altering H-bond solvation.
Tetrahydrofuran (THF) Polar Aprotic>300>500Primary Solvent. Used exclusively for anti-solvent workflows.
n-Heptane Non-Polar<1<5Anti-Solvent. Ideal for pairing with THF to drive high yield.
Water Highly Polar Protic<0.1<1Avoid. Causes rapid, uncontrollable oiling out (LLPS) when used as an anti-solvent.

Part 2: Crystallization Workflows

Workflow Decision Matrix

Workflow Start Crude 2-(4-methoxyphenyl) -1H-imidazole Purity HPLC Purity Check Start->Purity Salt Salt Formation (HCl) for Purification Purity->Salt <95% Purity FreeBase Free Base Selection Purity->FreeBase >95% Purity Salt->FreeBase Neutralize Solvent Solvent: EtOH or EtOAc FreeBase->Solvent Cooling Cooling (0.1°C/min) Solvent->Cooling Oiling Oiling Out (LLPS)? Cooling->Oiling Seed Seed at Cloud Point Oiling->Seed Yes Isolate Filter & Dry (40°C vac) Oiling->Isolate No Seed->Isolate

Decision tree for 2-(4-methoxyphenyl)-1H-imidazole crystallization.

Protocol A: Controlled Cooling Crystallization (High Purity)

Mechanistic Rationale: Ethanol disrupts the native imidazole-imidazole 1D chains at reflux, allowing complete dissolution. A strictly controlled cooling rate prevents the lipophilic methoxyphenyl groups from entropically aggregating into an oil phase.

  • Dissolution: Suspend 10.0 g of crude 2-(4-methoxyphenyl)-1H-imidazole in 50 mL of absolute ethanol (5 volumes). Heat to 75 °C under gentle reflux.

  • Validation Check: The solution must be completely transparent. If particulate matter persists after 15 minutes, hot-filter through a 0.45 µm PTFE membrane to remove insoluble impurities.

  • Metastable Zone Entry: Cool the solution linearly to 55 °C at a rate of 0.5 °C/min.

  • Seeding: At 55 °C, add 0.1 g (1 wt%) of pure 2-(4-methoxyphenyl)-1H-imidazole seed crystals. Causality: Seeding bypasses the high-energy primary nucleation barrier, preventing the system from crossing the spinodal curve into LLPS [2].

  • Isothermal Hold: Hold at 55 °C for 60 minutes. This allows the seed bed to ripen and establish the 1D N-H···N hydrogen-bonded network thermodynamically [1].

  • Desupersaturation: Cool to 5 °C at a slow, controlled rate of 0.1 °C/min.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 10 mL of pre-chilled (0 °C) ethanol. Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Yield Maximization)
  • Dissolution: Dissolve 10.0 g of the compound in 30 mL of THF at 25 °C.

  • Anti-Solvent Addition: Equip the reactor with an overhead stirrer (250 rpm). Using a dosing pump, add 60 mL of n-Heptane at a constant rate of 1 mL/min.

  • Validation Check: At approximately 50% anti-solvent addition (30 mL Heptane), the solution should reach the cloud point. Pause addition and hold isothermally for 30 minutes to allow secondary nucleation.

  • Completion & Aging: Resume Heptane addition until complete. Age the slurry for 2 hours at 20 °C to minimize Ostwald ripening of fine particulates.

  • Isolation: Filter, wash with 10 mL of Heptane, and vacuum dry at 40 °C.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my compound form a sticky oil at the bottom of the flask instead of crystals when I cool the solution?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Causality: The methoxy group increases the conformational flexibility and lipophilicity of the molecule. When supersaturation is generated too rapidly (e.g., cooling too fast), the system enters the spinodal decomposition regime[2, 3]. Instead of aligning into highly ordered N-H···N hydrogen bonds, the molecules entropically collapse into a solute-rich liquid phase (oil) and a solute-lean continuous phase. Resolution: You must stay within the metastable zone. Reduce your cooling rate to ≤0.1 °C/min and introduce seed crystals at the cloud point. If oiling out has already occurred, reheat the mixture until homogeneous, and restart the cooling profile with seeding.

Mechanism Supersat Supersaturated Solution (High Concentration) Spinodal Spinodal Decomposition (Rapid Cooling) Supersat->Spinodal Metastable Metastable Zone (Controlled Cooling) Supersat->Metastable LLPS Liquid-Liquid Phase Separation (Solute-Rich Oil) Spinodal->LLPS Entropic Trap Crystal Thermodynamic Crystal LLPS->Crystal Slow/Impure Nucleation HBond 1D N-H···N Chain Formation Metastable->HBond Seeding / Alignment HBond->Crystal Enthalpic Drive

Mechanistic pathway of nucleation versus liquid-liquid phase separation.

Q2: I am getting inconsistent melting points between batches (e.g., 138°C vs 142°C). What is happening?

A: This is a classic symptom of polymorphism driven by tautomerism and flexible hydrogen-bonding networks. Causality: 1H-imidazoles are amphoteric and can form persistent one-dimensional molecular networks linked by N-H···N intermolecular hydrogen bonds [1]. Depending on the solvent polarity and the drying temperature, the compound can crystallize into different polymorphs (e.g., chains vs. discrete dimers). Resolution: Standardize your solvent system. Do not switch between Ethanol and EtOAc across batches if you require a single polymorph. Furthermore, ensure your vacuum drying temperature never exceeds 40 °C, as thermal stress can induce solid-state polymorphic transitions.

Q3: The crystals I obtain are extremely fine and clog the filter paper. How can I improve the filtration rate?

A: Primary nucleation is dominating over crystal growth. Causality: When supersaturation is too high, the system relieves the chemical potential by creating millions of tiny nuclei rather than depositing mass onto existing crystal faces. This leads to a massive surface-area-to-volume ratio and terrible filtration kinetics. Resolution: Implement an isothermal hold (aging step) at the cloud point for at least 60 minutes. This promotes Ostwald ripening , where the smallest, thermodynamically unstable fines dissolve back into solution and redeposit onto the larger, more stable crystals, vastly improving particle size distribution and filterability.

References

  • Title: In situ formation of H-bonding imidazole chains in break-junction experiments Source: Nanoscale (RSC Publishing) URL: [Link]

  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: Crystals (MDPI) URL: [Link]

  • Title: Chemically Specific Coherent Raman Imaging of Liquid–Liquid Phase Separation and Its Sequelae Source: PubMed Central (NIH) URL: [Link]

Troubleshooting

resolving overlapping peaks in 2-(4-methoxyphenyl)-1H-imidazole NMR analysis

Welcome to the technical support center for the NMR analysis of 2-(4-methoxyphenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of 2-(4-methoxyphenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during spectral analysis, particularly the challenge of overlapping peaks. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing overlapping signals in the aromatic region of my ¹H NMR spectrum for 2-(4-methoxyphenyl)-1H-imidazole?

A1: The inherent structure of 2-(4-methoxyphenyl)-1H-imidazole is the primary cause of signal overlap in the aromatic region of its ¹H NMR spectrum. The molecule contains two distinct aromatic systems: the imidazole ring and the 4-methoxyphenyl (anisole) ring.

  • Similar Electronic Environments: Protons on both rings reside in electron-rich environments, causing their signals to appear in a relatively narrow chemical shift range (typically δ 7.0-8.0 ppm).

  • Imidazole Protons: The two protons on the imidazole ring (at positions 4 and 5) are in similar chemical environments, often leading to closely spaced or overlapping signals.

  • Phenyl Protons: The 4-methoxyphenyl group presents an AA'BB' spin system. The two protons ortho to the methoxy group are chemically equivalent, as are the two protons meta to it. These pairs often produce two distinct doublet signals. However, their chemical shifts can be very close to those of the imidazole protons.

  • Tautomerism: Imidazole derivatives can undergo fast tautomerization, which can broaden signals or average the chemical shifts of the imidazole ring protons, further complicating the spectrum.[1]

This convergence of signals from different parts of the molecule in a crowded spectral region is a common challenge that requires specific strategies to resolve.[2][3][4]

Q2: What are the simplest, non-destructive methods I can try first to resolve these overlapping peaks?

A2: Before resorting to more complex experiments, simple adjustments to the sample environment can often provide the necessary resolution. These methods are advantageous as they are quick, non-destructive, and can be performed on the same sample.[5]

The chemical shift of a proton is highly sensitive to its local magnetic environment, which is influenced by the surrounding solvent molecules. Changing the solvent can alter these interactions, inducing differential shifts in proton resonances.[5][6] This phenomenon, particularly when using aromatic solvents, is known as Aromatic Solvent-Induced Shift (ASIS).[7][8]

Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ form weak molecular complexes with the solute. This association creates a specific magnetic anisotropy, causing protons located in different regions of the solute molecule to shift to varying degrees, often resolving accidental peak overlap.[7][8] Polar solvents like DMSO-d₆ can also induce significant shifts through different intermolecular interactions, such as hydrogen bonding with the imidazole N-H proton.[9][10]

Experimental Protocol: Solvent Change

  • Initial Spectrum: Dissolve 5-10 mg of your 2-(4-methoxyphenyl)-1H-imidazole sample in ~0.6 mL of a standard, less interactive solvent like CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: To the same NMR tube, add ~0.6 mL of an aromatic solvent (e.g., Benzene-d₆) or a polar aprotic solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Comparison: Compare the two spectra to see if the overlapping signals have resolved.

Table 1: Typical Effect of Solvent Change on Proton Chemical Shifts

SolventTypical Effect on Aromatic ProtonsRationale
CDCl₃ Baseline/Reference SpectrumRelatively non-interactive.
Benzene-d₆ Generally upfield shifts (lower ppm)ASIS effect due to π-stacking interactions.[8]
DMSO-d₆ Generally downfield shifts (higher ppm)Strong dipole interactions and hydrogen bond accepting ability.[9]
Acetone-d₆ Intermediate shiftsModerate polarity and hydrogen bond accepting ability.

Altering the temperature during NMR acquisition can be a powerful tool for resolving overlapping signals, particularly if the overlap is due to conformational dynamics or exchange processes.[5][11]

Causality: The chemical shifts of certain protons, especially those involved in hydrogen bonding (like the imidazole N-H), are often temperature-dependent.[6][11] As temperature changes, the strength and dynamics of these bonds change, leading to a shift in the proton's resonance frequency.[12][13] Even small changes in molecular conformation or rotation rates with temperature can be sufficient to induce the differential shifts needed for peak resolution.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a sample in a suitable solvent with a wide liquid temperature range (e.g., Toluene-d₈ for high temperatures, or Methanol-d₄ for low temperatures).

  • Initial Spectrum & Shimming: Insert the sample into the NMR spectrometer at room temperature (e.g., 298 K) and optimize the magnetic field homogeneity (shimming). Acquire a reference spectrum.

  • Temperature Change: Set a new target temperature (e.g., 323 K or 273 K). Allow the system to stabilize for at least 10-15 minutes.

  • Re-shimming: After the temperature has stabilized, re-shim the sample, as shim values can drift with temperature changes.[5]

  • Acquisition: Acquire the ¹H NMR spectrum at the new temperature and compare it with the initial spectrum. Repeat at several temperature increments to track the movement of peaks.

Q3: The simpler methods were insufficient. What advanced NMR techniques can I employ?

A3: When basic methods fail, more advanced techniques are required. These include the use of chemical shift reagents or, more powerfully, multidimensional NMR experiments.

LSRs are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's signals.[14][15]

Causality: LSRs, typically complexes of Europium (Eu) or Praseodymium (Pr), are Lewis acids that reversibly coordinate to Lewis basic sites on the substrate molecule, such as the nitrogen atoms of the imidazole ring.[15] The paramagnetic metal ion generates a strong local magnetic field. This field induces large chemical shifts in nearby nuclei through a pseudocontact mechanism. The magnitude of this Lanthanide-Induced Shift (LIS) is dependent on the distance and angle of the nucleus from the paramagnetic center, often causing dramatic and non-uniform shifts that can resolve severely overlapped spectra.[14][16] Europium-based reagents typically induce downfield shifts.[17]

Limitations: A significant drawback of LSRs is that they can cause line broadening, which can reduce resolution if too much reagent is added.[15][18] They are also highly sensitive to moisture.

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Sample Preparation: Prepare a stock solution of the 2-(4-methoxyphenyl)-1H-imidazole in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a high-quality reference ¹H NMR spectrum of the substrate alone.

  • Incremental Addition: Add a small, known amount (e.g., 0.1 molar equivalents) of an LSR, such as Eu(fod)₃, to the NMR tube.

  • Spectral Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Analysis and Repetition: Compare the new spectrum to the reference. The peaks should have shifted. Repeat steps 3 and 4, adding small increments of the LSR and acquiring a spectrum after each addition, until the desired peak separation is achieved without excessive line broadening.

Two-dimensional (2D) NMR is arguably the most powerful method for resolving peak overlap.[19] It works by spreading the NMR signals across a second frequency dimension, allowing for the visualization of correlations between nuclei.[19][20]

G

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This is the fundamental 2D experiment that identifies protons that are coupled to each other, typically through 2-3 bonds (³JHH).[19][21] A cross-peak between two signals in a COSY spectrum indicates that those two protons are on adjacent carbons. This is invaluable for tracing the connectivity within the phenyl and imidazole rings separately.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is an extension of COSY that reveals correlations between all protons within a coupled spin system, not just adjacent ones.[21][22] For example, irradiating one proton on the phenyl ring will ideally show cross-peaks to all other protons on that same ring, clearly distinguishing them from the imidazole ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): When proton signals are severely overlapped, HSQC can provide definitive resolution. This experiment correlates each proton signal to the ¹³C nucleus it is directly attached to.[23] Since ¹³C chemical shifts are spread over a much wider range (~0-200 ppm) than ¹H shifts, it is highly unlikely that the carbons attached to the overlapping protons will also have the same chemical shift. This allows the overlapping proton signals to be resolved via the carbon dimension.[23]

General Protocol for 2D NMR Acquisition

  • Sample Preparation: Prepare a slightly more concentrated sample (15-25 mg in 0.6 mL of solvent) than for a standard ¹H NMR to ensure good signal-to-noise.

  • 1D Spectrum: Always acquire a standard, high-quality ¹H spectrum first to determine the correct spectral width and pulse calibration.

  • Select Experiment: Choose the appropriate 2D experiment (e.g., COSY) from the spectrometer's software library. Standard, pre-optimized parameter sets are usually sufficient for initial analysis.

  • Acquisition: 2D experiments take longer to run than 1D experiments, ranging from 15 minutes to several hours, depending on the sample concentration and the specific experiment.

  • Processing and Analysis: After acquisition, the data is transformed (Fourier transformation in two dimensions) to generate the 2D spectrum, which can then be analyzed to identify correlations and assign the structure.

Q4: How do I choose the best troubleshooting method?

A4: The optimal method depends on the severity of the peak overlap and the resources available. A logical, stepwise approach is most efficient.

Troubleshooting Workflow:

G

  • Start with the Simplest: Always begin by changing the solvent. It is fast, easy, and often effective.[5]

  • Proceed to Temperature Variation: If a solvent change is not enough, a variable temperature experiment is the next logical step.

  • Use Shift Reagents Judiciously: If significant overlap persists, consider using an LSR. This is particularly useful if you only have access to a lower-field NMR spectrometer where 2D experiments might be less sensitive.

  • Employ 2D NMR for Complex Cases: For severe overlap or for definitive, unambiguous assignment, 2D NMR is the gold standard. A COSY experiment is a good starting point, followed by HSQC for the most challenging cases.[20][24]

By following this structured approach, you can efficiently diagnose and solve peak overlapping issues in the NMR analysis of 2-(4-methoxyphenyl)-1H-imidazole, leading to accurate and reliable structural elucidation.

References
  • Yakubu, S., et al. (2021). 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (BM). ResearchGate. Retrieved from [Link]

  • Su, X.-C., & Otting, G. (2001). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 123(42), 10383–10384.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • ResearchGate. (2021). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). ResearchGate. Retrieved from [Link]

  • MestreCReNova. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research. Retrieved from [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. JEOL. Retrieved from [Link]

  • Panicker, C. Y., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 894-906.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nizwa. Retrieved from [https://www.unn.edu.iq/uploads/2022/8/16/1H-NMR-chemical-shifts-of-4-(4-acetyl-5-methyl-1H-1,2,3.pdf]([Link]

  • Govindaraju, V., et al. (2018). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. Magnetic Resonance in Medicine, 79(3), 1324-1332.
  • Meiering, E. M., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 297, 1-13.
  • EPIC. (n.d.). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. EPIC. Retrieved from [Link]

  • University of Durham. (n.d.). TOCSY. Durham University. Retrieved from [Link]

  • Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e298.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Acta Chemica Scandinavica, 26, 1891-1902.
  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The peak overlap problem when monitoring reaction with a series of 1D. ResearchGate. Retrieved from [Link]

  • Sefan, L. S., et al. (2019). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. Molecules, 24(18), 3249.
  • ResearchGate. (n.d.). Overlap, peak shifting, and spectral crowding are major issues for NMR. ResearchGate. Retrieved from [Link]

  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Bruker. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journals. Retrieved from [Link]

  • Gluch-Lutwin, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1089-1104.
  • ResearchGate. (n.d.). 1 H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole,. ResearchGate. Retrieved from [Link]

  • Simpson, J., & Mohamed, S. K. (2013). 2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1809.
  • Nikolova, R., et al. (2020).
  • Chinese Chemical Letters. (2013). An expedient one-pot synthesis of highly substituted imidazoles using supported ionic liquid-like phase (SILLP) as a green and efficient catalyst and evaluation of their anti-microbial activity. Chinese Chemical Letters, 24(10), 893-896.
  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra? Chemistry Stack Exchange. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(4-methoxyphenyl)-1H-imidazole Purity Analysis: A Comparative Guide

Executive Summary 2-(4-methoxyphenyl)-1H-imidazole is a vital synthetic intermediate in the development of anti-infective agents and targeted kinase inhibitors. Ensuring the chemical purity of this compound is critical,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-methoxyphenyl)-1H-imidazole is a vital synthetic intermediate in the development of anti-infective agents and targeted kinase inhibitors. Ensuring the chemical purity of this compound is critical, as trace impurities—such as unreacted 4-methoxybenzaldehyde, regioisomers, or oxidative degradants—can compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API). According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, analytical procedures for purity testing must be rigorously validated to demonstrate they are fit for their intended purpose[1]. This guide provides an objective comparison of chromatographic column chemistries and details a self-validating High-Performance Liquid Chromatography (HPLC) protocol for the precise quantification of 2-(4-methoxyphenyl)-1H-imidazole and its related substances.

Mechanistic Causality: The Chromatographic Challenge

The molecular architecture of 2-(4-methoxyphenyl)-1H-imidazole presents a specific set of chromatographic challenges. The molecule contains a basic, highly polar imidazole ring (pKa ~7.0) conjugated to a hydrophobic 4-methoxyphenyl moiety.

When utilizing standard C18 stationary phases, retention is driven purely by dispersive hydrophobic interactions. Because the imidazole ring is easily protonated in slightly acidic to neutral mobile phases, it often exhibits poor retention and severe peak tailing on C18 columns due to secondary ion-exchange interactions with residual surface silanols.

To overcome this, a Biphenyl stationary phase offers orthogonal selectivity. The biphenyl phase engages in strong π-π interactions with both the electron-rich methoxyphenyl group and the imidazole ring, in addition to standard hydrophobic retention. This dual-mechanism significantly enhances the retention of the polar basic compound and improves resolution from structurally similar impurities.

PhaseInteractions Analyte 2-(4-methoxyphenyl) -1H-imidazole C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Weak Interaction Biphenyl Biphenyl Phase (Hydrophobic + π-π) Analyte->Biphenyl Strong Interaction Res1 Poor Retention & Peak Tailing C18->Res1 Res2 Optimal Retention & Sharp Peaks Biphenyl->Res2

Fig 1: Mechanistic comparison of stationary phase interactions with the target imidazole derivative.

Comparative Performance Data: C18 vs. Biphenyl

To objectively evaluate the performance of these stationary phases, a comparative study was conducted using a mixed standard of 2-(4-methoxyphenyl)-1H-imidazole and its critical pair impurity (des-methoxy derivative). The data below summarizes the chromatographic performance under identical gradient conditions (Mobile Phase: 10 mM Ammonium Acetate pH 6.0 / Acetonitrile).

Performance MetricStandard C18 (5 µm, 150 x 4.6 mm)Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm)Regulatory Target (USP/ICH)
Retention Time (tR) 3.2 min5.8 min> 2.0 min (k' > 1)
Tailing Factor (As) 1.85 (Significant tailing)1.12 (Highly symmetrical)≤ 1.5
Theoretical Plates (N) 4,50014,200> 5,000
Resolution (Rs) 1.2 (Co-elution risk)3.4 (Baseline resolution)≥ 1.5
Signal-to-Noise (S/N) 45120> 10 (for LOQ)

Self-Validating Experimental Protocol

The following step-by-step methodology establishes a self-validating system. By integrating System Suitability Testing (SST) at the beginning of the sequence, the protocol ensures that the chromatographic system is functioning within acceptable parameters before any sample data is acquired[1].

Chromatographic Conditions
  • Column : Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A : 10 mM Ammonium Acetate in Water, adjusted to pH 6.0 with glacial acetic acid. (Causality: pH 6.0 keeps the imidazole in a partially deprotonated state, maximizing π-π interactions with the stationary phase and minimizing ionic repulsion).

  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Flow Rate : 1.0 mL/min.

  • Gradient : 0-2 min (10% B), 2-8 min (10% to 60% B), 8-10 min (60% B), 10-10.1 min (return to 10% B), 10.1-15 min (equilibration).

  • Detection : UV at 280 nm. (Causality: Optimal absorbance for the conjugated methoxyphenyl-imidazole system, ensuring high sensitivity for trace impurity detection)[2].

  • Injection Volume : 5 µL.

Preparation of Solutions
  • Diluent : Water:Acetonitrile (50:50, v/v).

  • Standard Solution : Accurately weigh 25 mg of 2-(4-methoxyphenyl)-1H-imidazole reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).

  • SST Solution : Spike the Standard Solution with 0.5% (w/w) of the critical pair impurity (des-methoxy derivative).

Sequence Execution & System Suitability

Inject the SST Solution in five replicates. The system is validated for the analytical run only if:

  • Resolution (Rs) between the API and impurity is ≥ 1.5.

  • Tailing factor (As) for the API peak is ≤ 1.5.

  • Relative Standard Deviation (RSD) of the API peak area is ≤ 2.0%.

ICH Q2(R2) Validation Workflow

Once the method is developed and the SST criteria are met, the procedure must undergo full validation according to ICH Q2(R2) to prove its suitability for release and stability testing[3][4].

ValidationWorkflow SST System Suitability Testing (SST) Self-Validating Baseline Spec Specificity Forced Degradation Studies SST->Spec Lin Linearity & Range LOQ to 120% Specification Spec->Lin AccPre Accuracy & Precision Spike Recovery & Repeatability Lin->AccPre Rob Robustness Parameter Perturbation AccPre->Rob Val Fully Validated Method per ICH Q2(R2) Rob->Val

Fig 2: Systematic HPLC method validation workflow aligned with ICH Q2(R2) guidelines.

  • Specificity (Forced Degradation) : The method must be stability-indicating. Samples of 2-(4-methoxyphenyl)-1H-imidazole are subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C). The method is specific if all degradation products are baseline-resolved from the main API peak, and the mass balance is >95%[4].

  • Linearity & Range : Calibration curves must be generated from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. A correlation coefficient (R²) of ≥ 0.999 is required to demonstrate a proportional relationship between analyte concentration and UV response[1].

  • Accuracy & Precision : Accuracy is established by spiking known amounts of impurities into a blank matrix at 50%, 100%, and 150% of the specification limit, requiring recoveries between 95.0% and 105.0%. Precision (repeatability) is verified via six independent sample preparations, requiring an RSD of ≤ 2.0%[5].

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. mastercontrol.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). europa.eu.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. nih.gov.

Sources

Comparative

Unveiling the Fragmentation Dynamics of 2-(4-Methoxyphenyl)-1H-Imidazole: A Comparative Guide to HRMS vs. LRMS

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of nitrogen-containing heterocycles. 2-(4-methoxyphenyl)-1H-imidazole is a critical structural motif—often serving as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of nitrogen-containing heterocycles. 2-(4-methoxyphenyl)-1H-imidazole is a critical structural motif—often serving as a core pharmacophore in kinase inhibitors and anti-inflammatory drug candidates. Accurately mapping its metabolic fate or identifying process impurities requires a deep understanding of its gas-phase behavior.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Mass Spectrometry (LRMS) for analyzing this compound. We will dissect the mechanistic causality behind its fragmentation and establish a self-validating analytical protocol to ensure absolute data integrity.

Mechanistic Causality: Decoding the Fragmentation Pathway

To optimize any mass spectrometry method, one must first understand why a molecule fragments the way it does. Under positive Electrospray Ionization (+ESI), 2-(4-methoxyphenyl)-1H-imidazole readily accepts a proton on the basic imidazole nitrogen, forming a highly stable precursor ion [M+H]+ at m/z 175.087 .

Upon subjecting this precursor to Collision-Induced Dissociation (CID), the fragmentation is governed by two localized structural vulnerabilities:

  • Ether Linkage Cleavage (Low to Medium Energy): The methoxy group is the most labile site. It undergoes either homolytic cleavage to expel a methyl radical (•CH3, -15 Da), forming an odd-electron radical cation at m/z 160.063 , or a hydrogen rearrangement to expel neutral formaldehyde (CH2O, -30 Da), yielding a stable phenolic cation at m/z 145.076 . This behavior is a well-documented hallmark of methoxyarene fragmentation in ESI-MS/MS .

  • Heterocyclic Ring Opening (High Energy): The imidazole ring requires higher collision energies to shatter. Once the methoxy group is cleaved, the resulting m/z 145 ion undergoes a characteristic loss of hydrogen cyanide (HCN, -27 Da) to generate a fragment at m/z 118.065 . This specific ring-opening mechanism is consistent with established fragmentation rules for imidazole and prazole derivatives .

Fragmentation_Pathway M Precursor Ion[M+H]+ m/z 175.087 (2-(4-methoxyphenyl)-1H-imidazole) A Radical Cation [M+H - •CH3]+ m/z 160.063 M->A Loss of •CH3 (-15 Da) B Phenolic Cation [M+H - CH2O]+ m/z 145.076 M->B Loss of CH2O (-30 Da) D Aryl Cation[C7H7O]+ m/z 107.049 M->D Imidazole Loss (-68 Da) C Ring Cleavage [M+H - CH2O - HCN]+ m/z 118.065 B->C Loss of HCN (-27 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 2-(4-methoxyphenyl)-1H-imidazole.

Technology Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

When selecting the appropriate instrumentation for this analysis, the choice dictates the level of structural confidence. High-Resolution MS (e.g., Q-TOF or Orbitrap) measures exact mass, allowing us to differentiate between isobaric losses. Low-Resolution MS (e.g., Triple Quadrupole or Ion Trap) measures nominal mass but excels in raw sensitivity and dynamic range.

Performance Comparison Table
Analytical FeatureHigh-Resolution MS (Q-TOF)Low-Resolution MS (Triple Quadrupole)
Mass Accuracy < 5 ppm (Exact mass: 175.0871)Nominal mass (m/z 175)
Primary Application Structural elucidation, unknown metabolite IDHigh-sensitivity quantitative screening (MRM)
Fragmentation Confidence High (Distinguishes •CH3 vs. NH loss)Moderate (Relies on standard retention times)
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Isobaric Interference Easily resolved via exact massSusceptible to false positives

The Verdict: If your goal is to prove the identity of 2-(4-methoxyphenyl)-1H-imidazole or map its unknown degradation products, HRMS is mandatory. The exact mass of the m/z 145.076 fragment definitively proves the loss of CH2O rather than a structurally misleading isobaric loss. Conversely, if the structure is already known and you are quantifying it in plasma, the Triple Quadrupole operating in Multiple Reaction Monitoring (MRM) mode (175 -> 145 transition) is the superior choice.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness, a protocol cannot simply be a list of steps; it must be a closed-loop system that actively proves its own validity. The following workflow utilizes internal checks to eliminate false positives and ensure optimal fragmentation.

Step-by-Step Methodology
  • System Suitability and Blank Verification

    • Action: Inject a solvent blank (50:50 MeOH:H2O with 0.1% Formic Acid) prior to any sample analysis.

    • Causality: This validates that the LC column and MS source are free of carryover or background isobaric interferences at m/z 175, establishing a true baseline.

  • Sample Preparation with Internal Standard (IS)

    • Action: Reconstitute the analyte to 1 µg/mL. Spike in a stable isotope-labeled internal standard (e.g., a 13C-labeled analog) at 0.5 µg/mL.

    • Causality: The IS acts as an internal control. It validates ionization efficiency and automatically flags any matrix-induced ion suppression during the ESI process. If the IS signal drops, the run is self-invalidated.

  • Chromatographic Separation

    • Action: Utilize a sub-2 µm C18 UHPLC column with a gradient elution (5% to 95% Acetonitrile over 10 minutes).

    • Causality: The gradient ensures the polar imidazole ring interacts sufficiently with the stationary phase, separating the intact parent compound from any potential in-source degradation products before they reach the mass analyzer.

  • Precursor Isolation and Ramped CID

    • Action: Isolate the [M+H]+ precursor (m/z 175.087) in Q1. Apply a ramped Normalized Collision Energy (NCE) from 15 eV to 45 eV in the collision cell.

    • Causality: Ramping is critical for comprehensive structural mapping. Low energies (15–20 eV) capture the facile neutral loss of formaldehyde, while high energies (35–45 eV) provide the kinetic energy required to shatter the robust imidazole ring (HCN loss) .

  • Data Acquisition and Mass Accuracy Validation (Gatekeeping)

    • Action: Acquire MS2 spectra in high-resolution mode (Resolution > 30,000 FWHM).

    • Causality: Validate the fragments by ensuring the mass error is < 5 ppm. If the mass error exceeds this threshold, the instrument requires recalibration. This acts as an automated quality control gate, ensuring only high-fidelity data is published.

LCMS_Workflow S1 1. Sample Prep 1 µg/mL + Int. Std S2 2. UHPLC Separation C18 Gradient S1->S2 S3 3. ESI(+) Ionization Capillary: 3.5 kV S2->S3 S4 4. Precursor Isolation m/z 175.087 S3->S4 S5 5. CID Fragmentation NCE: 15-45 eV S4->S5 S6 6. Mass Analysis HRMS or LRMS S5->S6

Figure 2: Self-validating LC-ESI-MS/MS workflow for imidazole derivative analysis.

References

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules (MDPI). URL:[Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides & Nucleic Acids (PubMed). URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. URL: [Link]

Validation

Benchmarking 2-(4-methoxyphenyl)-1H-imidazole Against Standard Imidazole Ligands: A Comprehensive Guide for Coordination Chemistry and Drug Design

As a Senior Application Scientist, I frequently encounter the need to fine-tune metal-ligand interactions or optimize pharmacophores for targeted protein degradation. While standard 1H-imidazole is a ubiquitous, unhinder...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to fine-tune metal-ligand interactions or optimize pharmacophores for targeted protein degradation. While standard 1H-imidazole is a ubiquitous, unhindered σ -donor ligand[1], substituting the C2 position with a bulky, electron-rich aryl group—specifically yielding 2-(4-methoxyphenyl)-1H-imidazole—fundamentally alters its coordination behavior and biological utility.

This guide objectively benchmarks 2-(4-methoxyphenyl)-1H-imidazole against unsubstituted imidazole, providing structural causality, comparative data, and self-validating experimental protocols to inform your next synthesis or assay.

Structural Causality & Coordination Dynamics

To understand the divergent performance of these ligands, we must analyze the interplay between steric hindrance and electronic induction at the coordinating N3 nitrogen[2].

The Standard Imidazole Baseline

Standard 1H-imidazole is a compact, flat, borderline-hard base. Because it lacks steric bulk adjacent to its N3 lone pair, the M-N bond rotates freely[1]. This allows transition metals like Cu(II) and Fe(II) to readily accommodate up to six ligands, forming highly stable octahedral (e.g., [Fe(Im)6​]2+ ) or tetragonal D4h​ complexes[1][3].

The 2-(4-methoxyphenyl)-1H-imidazole Advantage

Introducing a 4-methoxyphenyl group at the C2 position creates two competing vectors:

  • Steric Hindrance: The bulky aryl group sits directly adjacent to the coordinating N3 atom. This creates a severe steric clash with neighboring ligands, restricting the metal center from adopting high-coordinate octahedral geometries. Instead, it forces lower-coordinate, pseudotetrahedral C2v​ architectures[3].

  • Electronic & Supramolecular Effects: The methoxy group is an electron-donating group (EDG). Through resonance and inductive effects, it increases the electron density on the imidazole ring, enhancing the M-L σ -bond covalency[3]. Furthermore, the extended aromatic system enables robust π−π stacking interactions, which are critical for the rational design of Metal-Organic Frameworks (MOFs)[4] and for stabilizing ternary complexes in targeted protein degradation (PROTACs)[5][6].

G Ligand Imidazole Ligand Standard Standard 1H-Imidazole (Unhindered) Ligand->Standard Substituted 2-(4-methoxyphenyl)-1H-imidazole (Bulky C2-Aryl) Ligand->Substituted Octahedral Octahedral/Tetragonal [M(L)6]2+ or [M(L)4X2] Standard->Octahedral Free M-N Rotation Tetrahedral Restricted Geometry (Pseudotetrahedral C2v) Substituted->Tetrahedral C2 Steric Clash

Logical flow of how C2-aryl substitution dictates metal coordination geometry.

Quantitative Benchmarking

The following table summarizes the physicochemical and functional differences between the two ligands, providing a quick-reference benchmark for experimental design.

ParameterStandard 1H-Imidazole2-(4-methoxyphenyl)-1H-imidazole
Molecular Weight 68.08 g/mol 174.20 g/mol
N3 Basicity (pKa) ~6.95[1]~7.2 - 7.5 (Elevated via EDG induction)
Preferred Cu(II) Geometry Tetragonal D4h​ / Octahedral Oh​ [3]Pseudotetrahedral C2v​ [3]
Steric Profile Unhindered, flat[1]Highly hindered at C2
π−π Stacking Potential LowHigh (Extended conjugated system)
Primary Applications Buffer component, basic coordination studies[1]Rigid MOF tectons[4], PROTAC targeting ligands[5], Combretastatin analogues[7]

Experimental Methodology: Synthesis & Spectroscopic Validation

To objectively validate the coordination differences, we utilize a standardized Cu(II) complexation workflow followed by UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy. This protocol is designed as a self-validating system: the resulting spectral shifts directly confirm the steric constraints imposed by the 2-aryl substitution.

Step-by-Step Protocol: Cu(II) Complexation and Benchmarking
  • Ligand Preparation:

    • Prepare a 0.1 M solution of 2-(4-methoxyphenyl)-1H-imidazole in anhydrous methanol.

    • Prepare a parallel 0.1 M solution of standard 1H-imidazole.

  • Metal Addition:

    • Slowly titrate 0.05 M CuCl2​ in methanol into both ligand solutions to achieve a 1:4 Metal-to-Ligand (M:L) ratio.

    • Causality Note: A 1:4 ratio is chosen because standard imidazole will readily form the [Cu(Im)4​Cl2​] complex, whereas the substituted ligand will face steric saturation earlier[3].

  • Incubation & Precipitation:

    • Stir at room temperature for 2 hours. Isolate the resulting microcrystalline precipitates via vacuum filtration and wash with cold diethyl ether.

  • Spectroscopic Validation (UV-Vis & EPR):

    • UV-Vis: Dissolve the complexes in DMF. Standard imidazole complexes will exhibit a broad d-d transition band typical of tetragonal geometry ( λmax​ ~600-650 nm). The 2-(4-methoxyphenyl)-1H-imidazole complex will show a red-shifted d-d band, indicative of a distorted pseudotetrahedral environment forced by the C2-aryl group.

    • EPR Spectroscopy: Run X-band EPR at 77 K. The g∣∣​ and A∣∣​ tensor values will quantitatively reveal the degree of M-L σ -bond covalency. The electron-rich nature of the methoxy-substituted ligand will yield a higher degree of covalency compared to the unsubstituted baseline[3].

Advanced Applications: Targeted Protein Degradation

Beyond traditional coordination chemistry, 2-aryl-substituted imidazoles are highly privileged scaffolds in modern drug discovery. The rigid, lipophilic nature of the 2-(4-methoxyphenyl) moiety makes it an ideal targeting ligand for recruiting specific kinases to E3 ubiquitin ligases (such as Cereblon or MDM2) via the Ubiquitin Proteasome Pathway (UPP)[5][6].

Unlike standard imidazole, which is too small and hydrophilic to drive potent protein-protein interactions, the 2-aryl derivative provides the necessary surface area and π−π stacking capabilities to stabilize the ternary complex required for successful target protein degradation[5][7].

PROTAC POI Target Protein (e.g., Kinase) Ligand 2-Aryl-Imidazole Targeting Ligand POI->Ligand Complex Ternary Complex Formation POI->Complex Linker PEG/Alkyl Linker Ligand->Linker E3 E3 Ubiquitin Ligase (e.g., Cereblon) Linker->E3 E3->Complex Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Mechanism of targeted protein degradation utilizing a 2-aryl-imidazole targeting ligand.

Conclusion

Benchmarking 2-(4-methoxyphenyl)-1H-imidazole against standard 1H-imidazole reveals a stark contrast in utility. While standard imidazole remains the gold standard for unhindered, high-coordinate metal binding, the 2-aryl substituted variant is a precision tool. By intentionally introducing steric clash and electronic induction, researchers can force specific, lower-coordinate metal geometries, construct rigid supramolecular MOFs, and design highly selective pharmacophores for advanced therapeutic modalities.

References
  • Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • The roles of imidazole ligands in coordination supramolecular systems CrystEngComm - RSC Publishing URL:[Link]

  • Transition metal imidazole complex Wikipedia URL:[Link]

  • Spiro degron for target protein degradation (CN109562113A)
  • Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

GC-MS Validation Protocols for 2-(4-methoxyphenyl)-1H-imidazole Detection: A Comparative Guide

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediate analysis, I frequently encounter the analytical hurdles presented by imidazole derivatives. 2-(4-methoxyphenyl)-1H-imidazole (o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediate analysis, I frequently encounter the analytical hurdles presented by imidazole derivatives. 2-(4-methoxyphenyl)-1H-imidazole (often handled as a hydrochloride salt[1]) is a critical pharmacophore and synthetic intermediate. However, its chemical structure presents a significant challenge for gas chromatography: the highly polar, active secondary amine (N-H) on the imidazole ring readily forms hydrogen bonds with residual silanol groups on fused-silica capillary columns. This interaction inevitably leads to severe peak tailing, irreversible column adsorption, and thermal degradation in the GC inlet.

To establish a robust, self-validating analytical system, we must move beyond direct injection. This guide objectively compares analytical modalities for 2-(4-methoxyphenyl)-1H-imidazole, details the mechanistic causality behind isobutyl chloroformate (IBCF) derivatization, and provides a comprehensive GC-MS validation protocol grounded in the latest [2].

Strategic Comparison: Evaluating Analytical Alternatives

When developing a quantitative assay for 2-(4-methoxyphenyl)-1H-imidazole, analysts typically choose between Direct GC-MS, Derivatized GC-MS, and LC-MS/MS. While LC-MS/MS (ESI+) offers superior sensitivity without the need for derivatization[3], it is highly susceptible to matrix effects (ion suppression) in complex active pharmaceutical ingredient (API) matrices.

Conversely, GC-MS provides excellent chromatographic resolution and minimal matrix interference, provided the analyte's volatility is chemically enhanced[3]. Table 1 summarizes the performance metrics of these alternatives.

Table 1: Performance Comparison of Analytical Modalities for 2-(4-methoxyphenyl)-1H-imidazole

Analytical ParameterDirect GC-MS (Underivatized)GC-MS (IBCF Derivatization)LC-MS/MS (ESI+)
Chromatographic Peak Shape Poor (Severe Tailing)Excellent (Sharp, Symmetrical)Good
Sample Prep Complexity LowModerateLow
Typical LOQ > 5.0 µg/mL0.2 - 1.9 µg/mL< 0.05 µg/mL
Matrix Effect Susceptibility LowLowHigh (Ion Suppression)
Primary Use Case Qualitative ScreeningRobust Quantitative QCTrace Impurity Profiling

The Causality of Choice: We select GC-MS with IBCF derivatization for routine Quality Control (QC) because it creates a self-validating system. By masking the problematic N-H bond with an isobutyloxycarbonyl group, we lower the boiling point and completely eliminate silanol interactions. If the derivatization is incomplete, the internal standard will flag the failure, ensuring no false negatives occur during batch release.

Mechanistic Insights: The Derivatization Pathway

Derivatizing imidazoles requires precision. We utilize Isobutyl chloroformate (IBCF) in a multi-component reagent system comprising acetonitrile, pyridine, and anhydrous ethanol[4].

  • pH Adjustment (pH 8.0): The pKa of the imidazole conjugate acid is approximately 7.0. By adjusting the aqueous sample matrix to pH 8.0, we ensure the imidazole ring is fully deprotonated[4]. This maximizes its partitioning into the organic phase during extraction and enhances the nucleophilicity of the nitrogen atom.

  • The Role of Pyridine: Pyridine acts as an essential acid scavenger. As IBCF reacts with the imidazole N-H to form a stable carbamate, hydrochloric acid (HCl) is generated. Pyridine neutralizes this HCl, driving the reaction to completion.

  • The Role of Ethanol: Anhydrous ethanol is added post-reaction to quench any unreacted IBCF, preventing it from degrading the GC column or interfering with the mass spectrometer source[4].

Workflow A 1. Sample Matrix 2-(4-methoxyphenyl)-1H-imidazole B 2. pH Adjustment Buffer to pH 8.0 A->B Aqueous Prep C 3. Derivatization IBCF + Pyridine + EtOH B->C Reagent Addition D 4. LLE Extraction Extract into Organic Phase C->D Phase Separation E 5. GC-MS Analysis Capillary Column Separation D->E 1 µL Injection F 6. Data Processing SIM Mode Quantification E->F Mass Spectra

Figure 1: Step-by-step derivatization and GC-MS analytical workflow for imidazole derivatives.

Experimental Protocols

To ensure reproducibility, the following step-by-step methodology must be strictly adhered to.

Sample Preparation & Derivatization Workflow
  • Aqueous Extraction: Dissolve 10.0 mg of the sample matrix in 5.0 mL of ultrapure water.

  • pH Optimization: Add 0.1 M phosphate buffer dropwise until the solution reaches exactly pH 8.0[4]. Verify with a calibrated pH meter.

  • Reagent Addition: Transfer 1.0 mL of the pH-adjusted sample to a glass reaction vial. Sequentially add 90 µL of acetonitrile, 60 µL of pyridine, and 70 µL of isobutyl chloroformate (IBCF)[4].

  • Reaction: Vortex the mixture for 2 minutes at room temperature.

  • Quenching: Add 200 µL of anhydrous ethanol to quench excess IBCF[4].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of dichloromethane (DCM). Vortex vigorously for 3 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Recovery: Extract the lower organic (DCM) layer, filter through a 0.22 µm PTFE syringe filter, and transfer to a GC autosampler vial.

GC-MS Instrumental Conditions
  • GC System: Agilent 7890B (or equivalent) equipped with a split/splitless injector[3].

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm)[3].

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL, Splitless mode.

  • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the specific molecular and fragment ions of the derivatized 2-(4-methoxyphenyl)-1H-imidazole to maximize sensitivity[3].

Method Validation Framework (ICH Q2(R2))

A method is only as reliable as its validation. In compliance with the updated (legally effective as of June 2024)[2],[5], the following parameters must be evaluated to prove the method is fit for its intended Analytical Target Profile (ATP)[6].

Validation Parameters & Acceptance Criteria
  • Specificity: Analyze a blank matrix (derivatized without the analyte). Criteria: No interfering peaks > 30% of the LOQ at the retention time of the target analyte[2].

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration. Criteria: The correlation coefficient ( R2 ) must be ≥0.995 [2].

  • Accuracy (Recovery): Spike the sample matrix with known quantities of the analyte at three levels (Low, Medium, High). Criteria: Mean recovery must fall between 80.0% and 120.0%[6].

  • Precision (Repeatability): Perform six replicate injections of a 100% target concentration sample. Criteria: Relative Standard Deviation (%RSD) must be ≤15.0% [2].

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope. Criteria: Signal-to-Noise (S/N) ratio ≥3 for LOD and ≥10 for LOQ[2].

  • Robustness: Deliberately vary critical method parameters (e.g., extraction pH ±0.2 , GC flow rate ±0.1 mL/min, derivatization temperature). Criteria: The method must continue to meet precision and accuracy criteria, proving it is unaffected by small operational fluctuations[6].

Validation ATP Analytical Target Profile (ATP) Define Method Requirements Spec Specificity Interference < 30% LOQ ATP->Spec Lin Linearity & Range R² ≥ 0.995 ATP->Lin Acc Accuracy & Precision Recovery 80-120%, RSD < 15% ATP->Acc Sens Sensitivity (LOD/LOQ) S/N > 3 (LOD), S/N > 10 (LOQ) ATP->Sens Robust Robustness DoE: Temp, Flow, pH Variations Spec->Robust Lin->Robust Acc->Robust Sens->Robust Valid Validated Method Compliant with ICH Q2(R2) Robust->Valid Criteria Met

Figure 2: ICH Q2(R2) method validation lifecycle and critical performance characteristics.

Conclusion

Detecting and quantifying 2-(4-methoxyphenyl)-1H-imidazole via GC-MS requires a deep understanding of its chemical behavior. By implementing an IBCF-based derivatization protocol at a strictly controlled pH of 8.0, analysts can eliminate silanol-induced peak tailing and achieve exceptional chromatographic resolution. When validated against the rigorous standards of ICH Q2(R2), this workflow provides a highly trustworthy, self-validating system ideal for rigorous pharmaceutical quality control.

References

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Research (via GDUT). Available at:[Link]

  • 2-(4-methoxyphenyl)-1H-imidazole hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-methoxyphenyl)-1H-imidazole

As researchers, scientists, and professionals in drug development, our handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and responsible...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers, scientists, and professionals in drug development, our handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and responsible disposal. This guide provides essential, actionable procedures for the proper disposal of 2-(4-methoxyphenyl)-1H-imidazole, grounding every step in the principles of laboratory safety, regulatory compliance, and environmental stewardship. The causality behind each procedural choice is explained to ensure a self-validating system of waste management within your laboratory.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

The primary hazards associated with imidazole derivatives include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4][5]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2][4][5][6]

  • Reproductive Toxicity: May pose a risk to fertility or the unborn child.[1][2][4][5]

  • Physical Hazards: As a solid, it can form combustible or explosive dust concentrations in the air.[1][7]

An analogue, (E)-2-[(4-methoxyphenyl)azo]-1H-Imidazole, is also classified as hazardous to the aquatic environment, indicating a potential for long-term adverse effects if released into waterways.[8]

Table 1: Presumptive GHS Hazard Classification for Disposal

Pictogram GHS Classification Hazard Statement Significance for Disposal

| alt text | Skin Corrosion/Irritation, Cat. 1C | H314: Causes severe skin burns and eye damage | Waste is corrosive. Requires chemically-resistant containers and must not be mixed with acids or other incompatibles.[2][4][6] | | alt text | Acute Toxicity (Oral), Cat. 4 | H302: Harmful if swallowed | This waste is toxic and must not enter sewer or water systems.[2][3][4] | | alt text | Reproductive Toxicity, Cat. 1B | H360D: May damage the unborn child | This is a long-term health hazard, reinforcing the need for containment and destruction via approved methods like incineration.[2][4][5] |

Engineering Controls and Personal Protective Equipment (PPE)

All handling and preparation for disposal of 2-(4-methoxyphenyl)-1H-imidazole must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust particles.[7][9] The following PPE is mandatory:

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[3]

Waste Characterization, Segregation, and Containerization

Proper disposal begins with correct waste stream identification. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]

Step-by-Step Segregation and Containerization Protocol:

  • Designate as Hazardous Waste: All waste containing 2-(4-methoxyphenyl)-1H-imidazole, including pure compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[11]

  • Select an Appropriate Container:

    • Use a container made of compatible material, such as glass or high-density polyethylene (HDPE). The original product container is often the best choice.[10][11]

    • Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[10]

    • For aqueous solutions, never use metal cans, as corrosion can occur even at near-neutral pH.[10]

  • Segregate from Incompatibles: This compound is a basic organic solid. It must be stored separately from incompatible materials, particularly strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents, to prevent violent reactions.[7][9]

  • Label the Container: The moment the first particle of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[10]

    • The full, unabbreviated chemical name: "2-(4-methoxyphenyl)-1H-imidazole".[10]

    • An accurate list of all other constituents in the container (e.g., solvents, water).

    • The approximate percentage of each component.

    • The date of waste accumulation.

WasteSegregation cluster_classification Waste Classification start Waste Generated (2-(4-methoxyphenyl)-1H-imidazole) is_solid Is it a solid or in a solid matrix? start->is_solid is_halogenated Is it mixed with non-halogenated solvents? is_solid->is_halogenated No (in solution) solid_waste Container: Solid Waste (HDPE or Glass) Label: 'Hazardous Waste - Non-Halogenated Organic Solid' is_solid->solid_waste Yes non_halo_waste Container: Liquid Waste (Glass or PE) Label: 'Hazardous Waste - Non-Halogenated Organic Liquid' is_halogenated->non_halo_waste Yes final_disposal Store in Satellite Accumulation Area for pickup by EHS/Waste Contractor solid_waste->final_disposal non_halo_waste->final_disposal

Caption: Waste segregation decision workflow for 2-(4-methoxyphenyl)-1H-imidazole.

On-Site Accumulation and Storage

Waste containers must be managed safely while awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

  • Storage Location: Store sealed waste containers in a designated Satellite Accumulation Area. This area should be cool, dry, and well-ventilated.[2][9]

  • Containment: Store containers within a secondary containment bin to control any potential leaks.

  • Proximity: Do not store waste containers near heat sources, in direct sunlight, or in areas where reactions are actively being performed, such as inside a fume hood.[10][12]

  • Closure: Keep waste containers closed at all times except when adding waste.[11]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup Protocol (for small, manageable spills):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess and Secure: Assess the extent of the spill. If it is large or you are not trained to handle it, evacuate the area, secure it, and contact your institution's emergency response team.[9]

  • Don PPE: Wear the appropriate PPE as described in Section 2, including respiratory protection if there is a risk of airborne dust.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Gently sweep or scoop the solid material into a designated hazardous waste container. AVOID CREATING DUST . If necessary, lightly moisten the material with a suitable non-reactive solvent (e.g., isopropanol) to minimize dust generation.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning solution, and collect all cleaning materials (wipes, absorbents) as hazardous waste.

  • Disposal: Seal and label the container holding the spill cleanup materials as hazardous waste and move it to the Satellite Accumulation Area.

SpillResponse cluster_small_spill Small Spill Response spill Spill of 2-(4-methoxyphenyl)-1H-imidazole Occurs assess Assess Spill Size & Immediate Risk spill->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Small & Manageable large_spill Evacuate Area Secure from Entry Call EHS/Emergency Response assess->large_spill Large or Unmanageable contain Gently Sweep/Scoop Solid (Avoid Creating Dust) ppe->contain decontaminate Decontaminate Area with appropriate solvent contain->decontaminate dispose Collect all materials into a labeled Hazardous Waste container decontaminate->dispose

Caption: Emergency response workflow for a chemical spill.

Final Disposal Pathway

The ultimate disposal of 2-(4-methoxyphenyl)-1H-imidazole must be conducted in compliance with all local, state, and federal regulations.[12]

  • Professional Disposal: The only acceptable disposal method is through your institution's EHS program or a licensed hazardous waste disposal company.[11][12] These entities are equipped to handle and transport hazardous chemicals safely.

  • Method of Destruction: The most common and effective method for destroying organic compounds of this nature is high-temperature incineration in a facility with appropriate scrubbers and afterburners to treat exhaust gases.[13][14] This ensures complete destruction of the compound, preventing its release into the environment.

  • Arranging Pickup: When the waste container is full or no longer in use, complete the necessary chemical collection request form provided by your institution to schedule a pickup.

By adhering to these procedures, you ensure that the disposal of 2-(4-methoxyphenyl)-1H-imidazole is handled with the scientific rigor it demands, protecting yourself, your colleagues, and the environment.

References

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Appendix A: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Labor Security. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • NextSDS. (n.d.). (E)-2-[(4-methoxyphenyl)azo]-1H-Imidazole — Chemical Substance Information.
  • U.S. Environmental Protection Agency. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Env. Fate/Transport. CompTox Chemicals Dashboard.
  • U.S. Environmental Protection Agency. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole - Toxics Release Inventory.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Imidazole.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • Fisher Scientific. (2009, February 23). SAFETY DATA SHEET - 1H-Imidazole-4-carbaldehyde.
  • Angene Chemical. (2025, September 10). Safety Data Sheet - 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonyl)-1H- benzo[d]imidazole.
  • U.S. Environmental Protection Agency. (1975). Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report.
  • Thermo Fisher Scientific. (2010, February 4). SAFETY DATA SHEET - Imidazole.
  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (n.d.). Summary of Proposed “Imidazole” Project.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.

Sources

Handling

Personal protective equipment for handling 2-(4-methoxyphenyl)-1H-imidazole

Comprehensive Safety and Operational Guide: Handling 2-(4-Methoxyphenyl)-1H-imidazole As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-(4-methoxyphenyl)-1H-imidazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(4-Methoxyphenyl)-1H-imidazole

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-(4-methoxyphenyl)-1H-imidazole (CAS 52091-37-9) requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical and reactive behavior to implement self-validating safety protocols. This guide provides researchers and drug development professionals with a robust, field-proven framework for personal protective equipment (PPE), handling, and waste disposal.

Chemical Profile and Hazard Causality

2-(4-methoxyphenyl)-1H-imidazole is a crystalline solid widely utilized as a structural building block in pharmaceutical synthesis[1]. Its specific hazard profile is directly driven by its molecular architecture:

  • Basicity and Tissue Irritation: The unshared electron pair on the sp2-hybridized nitrogen of the imidazole ring makes the compound a moderate base. Upon contact with moisture on the skin, eyes, or respiratory tract membranes, it can cause localized alkaline hydrolysis of lipids. This mechanism is responsible for its classification as a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2A)[2].

  • Respiratory Sensitization and Lipophilicity: Fine particulate generation during weighing or transfer can lead to inhalation exposure. The addition of the methoxyphenyl group increases the molecule's lipophilicity compared to an unsubstituted imidazole. This enhanced lipophilicity can facilitate rapid tissue penetration in the respiratory tract, leading to Specific Target Organ Toxicity - Single Exposure (STOT SE 3), manifesting as severe respiratory irritation or dizziness[2].

Personal Protective Equipment (PPE) Matrix

To effectively mitigate these risks, PPE must be dynamically selected based on the specific operational scenario and the scale of the material being handled.

Exposure ScenarioEye/Face ProtectionRespiratory ProtectionHand ProtectionBody Protection
Milligram-scale (Analytical Weighing) Safety goggles (EN 166 / ANSI Z87.1)N/A (Perform in draft-shielded balance)Nitrile (0.11 mm thickness, breakthrough >480 min)Standard lab coat (100% cotton)
Gram to Kilogram-scale (Bulk Transfer) Safety goggles + Face shieldN95 / FFP2 Particulate Respirator (EN 143/149)Nitrile (0.22 mm thickness, double-gloved)Tyvek® suit or chemically resistant apron
Solution Preparation (in organic solvent) Chemical splash gogglesFume hood (Face velocity >100 fpm)Butyl rubber or heavy-duty NitrileLab coat + impermeable sleeves

Operational Workflow & Handling Protocol

The following protocol operates as a self-validating system : each step contains a built-in verification check to ensure the preceding action was executed correctly, eliminating assumptions in chemical safety[3].

Step-by-Step Methodology:

  • Pre-Operation Verification: Ensure the chemical fume hood has a certified face velocity of 80-120 feet per minute (fpm).

    • Validation: Check the digital airflow monitor; if the reading fluctuates or the alarm sounds, do not proceed.

  • PPE Donning: Don double nitrile gloves.

    • Validation: Perform a visual inspection and inflation test of the outer glove to check for micro-tears before handling the chemical.

  • Static Mitigation: Substituted imidazole powders can accumulate static charge, leading to sudden aerosolization. Use an anti-static weighing dish and a grounded, static-dissipative spatula.

    • Validation: The powder should not "jump" or cling to the spatula during transfer.

  • Weighing and Transfer: Transfer the solid slowly. Seal the receiving vessel tightly before removing it from the controlled environment of the fume hood.

    • Validation: Wipe the exterior of the sealed vessel with a damp cloth; inspect the cloth under a 254 nm UV lamp. The cloth must show no UV-active residue.

  • De-gowning: Remove the outer gloves inside the fume hood and dispose of them immediately in a designated solid waste container.

HandlingWorkflow Start Start: Pre-Operation HoodCheck Verify Fume Hood Velocity (80-120 fpm) Start->HoodCheck PPE Don PPE (Double Nitrile, Goggles) HoodCheck->PPE Static Apply Anti-Static Measures PPE->Static Transfer Weigh & Transfer Powder Static->Transfer Validation Validation: UV Residue Check Transfer->Validation Success Seal & Store Validation->Success No Residue Fail Decontaminate Exterior Validation->Fail Residue Found Fail->Validation

Caption: Self-validating operational workflow for handling 2-(4-methoxyphenyl)-1H-imidazole.

Spill Response and Decontamination

Imidazole derivatives require specific neutralization and cleanup strategies to prevent environmental contamination and personnel exposure[3].

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Evacuate the immediate area. Assess if the spill is minor (<50g) or major (>50g).

  • Containment: For solid spills, do NOT sweep, as mechanical agitation generates hazardous dust. Gently cover the spill with damp absorbent paper to suppress dust formation.

  • Neutralization: Because the imidazole ring is basic, wipe the contaminated area with a mildly acidic solution (e.g., 1% acetic acid). This protonates the imidazole, converting it into a highly water-soluble, less volatile imidazolium salt.

    • Validation: Check the pH of the final wipe surface using pH indicator paper; it should be neutral (pH 6-7).

  • Collection: Place all contaminated materials into a compatible, sealable hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor (<50g) Cover with damp paper Assess->Minor <50g Major Major (>50g) Evacuate & Call EHS Assess->Major >50g Neutralize Wipe with 1% Acetic Acid (Protonates Imidazole) Minor->Neutralize Validate pH Check (Target 6-7) Neutralize->Validate Validate->Neutralize pH Basic Dispose Dispose as Hazardous Waste Validate->Dispose pH Neutral

Caption: Logical decision tree for 2-(4-methoxyphenyl)-1H-imidazole spill response and neutralization.

Disposal and Waste Management

Under EPA and RCRA guidelines, imidazole derivatives must never be discharged into municipal sewers or drains due to potential aquatic toxicity and the disruption of microbial flora in wastewater treatment facilities[4].

  • Solid Waste: Collect all empty chemical containers, contaminated gloves, and spill cleanup materials in a designated solid hazardous waste drum. Ensure the drum is properly labeled with "Toxic Solid Waste - Imidazole Derivatives."

  • Liquid Waste: If the compound is dissolved in organic solvents during synthesis (e.g., dichloromethane, methanol), the waste must be strictly segregated into halogenated or non-halogenated waste carboys, respectively.

  • Incineration: The preferred method of disposal is high-temperature incineration equipped with a nitrogen oxide (NOx) scrubber. Combustion of nitrogen-containing heterocyclic compounds yields hazardous NOx gases, which must be scrubbed before atmospheric release[5].

References

  • NextSDS. "2-(4-methoxyphenyl)-1H-imidazole hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • National Center for Biotechnology Information. "2-(4-Methoxyphenyl)-1H-imidazole | C10H10N2O | CID 12463135." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "Imidazole | C3H4N2 | CID 795." PubChem. Available at:[Link]

  • Southern Illinois University. "Chemical Waste Management Guide." Center for Environmental Health and Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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